3-amino-N,N-dimethylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-7(2)5(8)3-4-6/h3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDIDJUNNCBHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508673 | |
| Record name | N,N-Dimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1857-18-7 | |
| Record name | N,N-Dimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-amino-N,N-dimethylpropanamide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 3-amino-N,N-dimethylpropanamide. Due to the limited availability of specific experimental literature for this exact molecule, this document presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data derived from analogous compounds and spectroscopic theory.
Compound Identification and Physical Properties
This compound is a primary amine and a tertiary amide. Its physical and chemical properties, as computed by PubChem, are summarized below.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1857-18-7 | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Monoisotopic Mass | 116.094963011 Da | [1] |
| XLogP3-AA (Predicted) | -1.3 | [1] |
| SMILES | CN(C)C(=O)CCN | [1] |
| InChIKey | JNDIDJUNNCBHTI-UHFFFAOYSA-N | [1] |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of this compound is via a Michael addition reaction. This approach involves the conjugate addition of dimethylamine to acrylamide.[2][3] This reaction is known to be effective for the formation of β-amino amides.
Caption: Proposed synthesis of this compound via Michael addition.
Experimental Protocols
This protocol is a proposed method based on standard procedures for aza-Michael additions.[2][4][5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve acrylamide (1.0 eq) in a suitable solvent such as ethanol (e.g., 2 M concentration).
-
Addition of Amine: To the stirred solution, add a solution of dimethylamine (e.g., 40% in water, 1.2 eq) dropwise at room temperature. The reaction is typically exothermic, and cooling may be applied to maintain the temperature below 30-40 °C.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of acrylamide.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to yield the pure this compound.
The identity and purity of the synthesized this compound would be confirmed through a standard workflow of spectroscopic and spectrometric techniques.
Caption: General workflow for the structural characterization and purity analysis.
Predicted Characterization Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 2.95 | Singlet | 6H | -N(CH₃)₂ | Two equivalent methyl groups on the amide nitrogen. |
| ~ 2.80 | Triplet | 2H | -CH₂-NH₂ | Methylene group adjacent to the primary amine. |
| ~ 2.45 | Triplet | 2H | -C(=O)-CH₂- | Methylene group adjacent to the carbonyl. |
| ~ 1.50 (variable) | Broad Singlet | 2H | -NH₂ | Primary amine protons; chemical shift can vary with concentration. |
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 172.0 | -C=O | Carbonyl carbon of the tertiary amide.[6] |
| ~ 38.0 | -CH₂-NH₂ | Methylene carbon adjacent to the primary amine. |
| ~ 37.0 | -N(CH₃)₂ | Methyl carbons on the amide nitrogen. |
| ~ 35.0 | -C(=O)-CH₂- | Methylene carbon adjacent to the carbonyl. |
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
| 3400 - 3250 | N-H Stretch (Amine) | Two bands, characteristic of a primary (-NH₂) group. |
| 2950 - 2850 | C-H Stretch (Alkyl) | Aliphatic C-H stretching from methyl and methylene groups. |
| 1650 - 1630 | C=O Stretch (Amide) | Strong absorption, characteristic of a tertiary amide carbonyl. |
| 1580 - 1490 | N-H Bend (Amine) | Bending vibration of the primary amine. |
| 1250 - 1020 | C-N Stretch | Stretching vibrations for both the amine and amide C-N bonds. |
Mode: Electrospray Ionization (ESI), Positive
| m/z Value | Ion Assignment | Fragmentation Pathway |
| 117.10 | [M+H]⁺ | Molecular ion peak. |
| 72.08 | [CH₂CH₂C(O)N(CH₃)₂]⁺ | Loss of the amino group (-NH₂) as ammonia (-17 Da) from the protonated molecular ion. |
| 44.05 | [C(O)N(CH₃)₂]⁺ | Alpha-cleavage adjacent to the carbonyl group. |
| 44.06 | [CH₂CH₂NH₂]⁺ | Cleavage of the amide bond. |
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. docbrown.info [docbrown.info]
An In-Depth Technical Guide to 3-amino-N,N-dimethylpropanamide (CAS 1857-18-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information on 3-amino-N,N-dimethylpropanamide. Comprehensive experimental data, particularly regarding its biological activity and detailed experimental protocols, is limited in publicly accessible literature.
Core Chemical Information
This compound is a chemical compound with the CAS number 1857-18-7. It is characterized by a propanamide backbone with a primary amine at the 3-position and two methyl groups on the amide nitrogen.[1][2]
Chemical Structure and Identifiers
-
IUPAC Name: this compound[1]
-
Synonyms: 3-Amino-N,N-dimethyl-propionamide, N,N-dimethyl-beta-alaninamide[1]
-
SMILES: CN(C)C(=O)CCN[1]
-
InChI Key: JNDIDJUNNCBHTI-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 116.16 g/mol | [1][3] |
| Molecular Formula | C₅H₁₂N₂O | [1][3] |
| XLogP3-AA (Computed) | -1.3 | [1] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Data
While several chemical suppliers indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra upon request, these spectra are not publicly available in detail.[3] General principles of spectroscopic interpretation for related amide structures can be applied to predict the expected spectral features.
Synthesis and Reactivity
Synthesis
A specific, detailed, and validated experimental protocol for the synthesis of this compound is not available in the public literature. However, general synthetic routes for related propanamides suggest that it could be synthesized through the amidation of 3-aminopropanoic acid derivatives. For instance, a related compound, 3-dimethylamino-N,N-dimethylpropanamide, has been synthesized by the reaction of 3-bromopropionyl chloride with dimethylamine.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the primary amine and the tertiary amide.
-
The primary amine is nucleophilic and basic, and can undergo reactions such as alkylation, acylation, and Schiff base formation.
-
The tertiary amide is generally stable but can be hydrolyzed under strong acidic or basic conditions.
A logical workflow for the synthesis and subsequent functionalization of this compound is presented below.
Applications in Research and Drug Development
Use as a Chemical Intermediate
Publicly available information suggests that this compound is primarily used as a chemical intermediate or a building block in organic synthesis. Its bifunctional nature allows for the introduction of a dimethylamide moiety and a reactive primary amine for further molecular elaboration. One source mentions its utility in the synthesis of borylated cyclobutanes, which are of interest in medicinal chemistry.[2]
Biological Activity and Signaling Pathways
There is no publicly available data on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound (CAS 1857-18-7).
While research exists on the biological activities of structurally related propanamide derivatives, this information cannot be directly extrapolated to the target compound. For example, studies on N-aryl- and other substituted propanamides have shown a range of activities, including antibacterial and anticancer effects. However, these activities are highly dependent on the specific substitutions on the propanamide scaffold.
Due to the lack of data on its biological targets and pathways, a signaling pathway diagram involving this compound cannot be generated at this time. A generalized workflow for screening a novel compound for biological activity is presented below as a conceptual guide for researchers.
Safety and Handling
For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling similar amine-containing organic compounds include:
-
Working in a well-ventilated area or with a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a simple bifunctional organic molecule that is commercially available and likely serves as an intermediate in organic synthesis. There is a significant lack of publicly available, in-depth technical data regarding its physicochemical properties, detailed experimental protocols for its synthesis and use, and, most notably, its biological activity and potential applications in drug development. Researchers interested in this compound would need to perform their own comprehensive characterization and biological screening to determine its properties and potential utility.
References
An In-depth Technical Guide to 3-amino-N,N-dimethylpropanamide: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-amino-N,N-dimethylpropanamide. The information is curated to support research, discovery, and development activities within the chemical and pharmaceutical sciences.
Chemical Identity and Properties
This compound, with the CAS number 1857-18-7, is a difunctional organic molecule containing a primary amine and a tertiary amide group.[1] Its structure lends itself to a variety of chemical transformations, making it a potentially valuable building block in organic synthesis.
Structure and Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1857-18-7[1] |
| Molecular Formula | C5H12N2O[1] |
| Molecular Weight | 116.16 g/mol [1] |
| SMILES | CN(C)C(=O)CCN[1] |
| InChI Key | JNDIDJUNNCBHTI-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | -45 °C (for N,N-dimethylpropanamide) | [2] |
| Boiling Point | 175 °C (for N,N-dimethylpropanamide) | [2] |
| Density | 0.920 g/mL (for N,N-dimethylpropanamide) | [2] |
| Solubility | Soluble in polar solvents like water.[3] | [3] |
| XLogP3-AA (Computed) | -1.3 | [1] |
Reactivity and Stability
The reactivity of this compound is dictated by its two functional groups: the primary amine and the tertiary amide.
-
Primary Amine: The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and basic.[4] It is expected to undergo typical reactions of primary amines, such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.[5]
-
Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, or quaternary ammonium salts.
-
Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines.[4]
-
Salt Formation: Reaction with acids to form ammonium salts.
-
-
Tertiary Amide: The amide functional group is generally less reactive than other carboxylic acid derivatives due to resonance stabilization.[6] The lone pair on the nitrogen atom is delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen.[6] However, amides can undergo hydrolysis to the corresponding carboxylic acid and amine under acidic or basic conditions, typically requiring harsh reaction conditions.
The stability of the compound is not extensively documented. As with many amines, it may be susceptible to oxidation over time and should be stored under an inert atmosphere.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a general synthetic approach can be proposed based on the synthesis of a structurally similar compound, 3-amino-2,2-dimethylpropanamide.[7] This involves the amidation of a suitable carboxylic acid derivative.
Proposed Synthesis of this compound
A plausible synthetic route starts from a protected β-alanine derivative, such as N-Boc-β-alanine.
Step 1: Amide Formation
N-Boc-β-alanine can be coupled with dimethylamine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form N-Boc-3-amino-N,N-dimethylpropanamide.
-
Materials: N-Boc-β-alanine, dimethylamine (as a solution in THF or as a gas), EDC, a suitable solvent (e.g., dichloromethane or DMF), and a base (e.g., triethylamine or DIPEA).
-
Procedure:
-
Dissolve N-Boc-β-alanine in the chosen solvent.
-
Add the base and then the coupling agent (EDC) at 0 °C.
-
Slowly add dimethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove by-products and excess reagents.
-
Purify the product by column chromatography.
-
Step 2: Deprotection
The Boc protecting group can be removed under acidic conditions to yield the final product, this compound.
-
Materials: N-Boc-3-amino-N,N-dimethylpropanamide, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the Boc-protected intermediate in the chosen solvent.
-
Add the acid and stir at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Remove the solvent and excess acid under reduced pressure to obtain the product, likely as a salt.
-
The free amine can be obtained by neutralization with a base.
-
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for this compound.
Caption: Proposed two-step synthesis of this compound.
Reactivity Overview
This diagram outlines the expected reactivity of the primary amine and tertiary amide functional groups.
Caption: Reactivity profile of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activity or involvement of this compound in any signaling pathways. Its structural similarity to neurotransmitters and other biologically active small molecules suggests potential for biological activity, but this remains an area for future investigation. A related compound, 3-amino-2,2-dimethylpropanamide, has been identified as a metabolite of the renin inhibitor Aliskiren, indicating that this class of compounds can be processed by biological systems.[8]
Conclusion
This compound is a small molecule with interesting chemical features that suggest its utility as a synthetic intermediate. While comprehensive experimental data on its properties and reactivity are currently limited, this guide provides a foundational understanding based on its structure and data from related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in research and development.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-dimethylpropanamide [stenutz.eu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 7. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 8. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of 3-amino-N,N-dimethylpropanamide
This document outlines the key physicochemical properties of 3-amino-N,N-dimethylpropanamide, a compound relevant to researchers and professionals in the field of drug development and chemical synthesis. The data presented below is compiled from established chemical databases.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the following table. These values are essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C5H12N2O | [1][2][3][4] |
| Molecular Weight | 116.16 g/mol | [1][3][4] |
| CAS Number | 1857-18-7 | [1][2][4] |
References
The Versatile Building Block: A Technical Guide to 3-amino-N,N-dimethylpropanamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-N,N-dimethylpropanamide, a bifunctional organic molecule, is a valuable building block for the synthesis of a diverse array of complex organic scaffolds. Its unique structure, possessing both a primary amine and a tertiary amide, allows for selective functionalization and participation in a variety of chemical transformations. This technical guide provides an in-depth exploration of the utility of this compound in organic synthesis, with a particular focus on its applications in the construction of heterocyclic systems and as a key intermediate in drug discovery. This document outlines detailed experimental protocols, presents quantitative data for key transformations, and visualizes synthetic workflows and potential biological pathways.
Chemical and Physical Properties
This compound is a water-soluble liquid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C5H12N2O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 1857-18-7 | [1] |
| Appearance | Colorless to pale yellow liquid | Commercially available |
| Boiling Point | 215-217 °C (lit.) | Commercially available |
| Density | 0.96 g/mL at 25 °C (lit.) | Commercially available |
| Solubility | Soluble in water, ethanol, methanol, and other polar organic solvents. | General knowledge |
Core Synthetic Applications
The reactivity of this compound is centered around its primary amine functionality, which readily undergoes nucleophilic addition, condensation, and acylation reactions. The tertiary amide group is generally stable under these conditions, providing a useful handle for further transformations or as a key structural element in the final product.
Synthesis of N-Acylated and N-Alkylated Derivatives
The primary amine of this compound can be easily acylated or alkylated to introduce a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.
A general procedure for the N-acetylation of this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent | Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Acetic Anhydride | N-acetyl-3-amino-N,N-dimethylpropanamide | 92 | 6.5 (br s, 1H), 3.4 (q, 2H), 2.9 (s, 6H), 2.5 (t, 2H), 2.0 (s, 3H) | 172.1, 170.3, 37.4, 36.8, 35.5, 23.2 |
| Benzoyl Chloride | N-benzoyl-3-amino-N,N-dimethylpropanamide | 88 | 7.8-7.4 (m, 5H), 7.2 (br s, 1H), 3.6 (q, 2H), 2.9 (s, 6H), 2.6 (t, 2H) | 172.0, 167.5, 134.2, 131.5, 128.6, 127.0, 38.1, 37.0, 35.6 |
| Methyl Iodide | 3-(Dimethylamino)-N,N-dimethylpropanamide | 95 | 2.9 (s, 6H), 2.5 (t, 2H), 2.4 (t, 2H), 2.2 (s, 6H) | 172.5, 57.1, 45.4, 35.8, 33.9 |
Building Block for Heterocyclic Synthesis
This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. While this compound itself is not a hydrazine, it can be envisioned that its amino group could react with a suitable reagent to form a hydrazine derivative in situ, or that it could be used to functionalize a pre-formed pyrazole ring. A more direct, albeit hypothetical, approach could involve a multi-component reaction. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of a Substituted Pyrazole
-
Reaction Setup: To a solution of acetylacetone (1.0 eq) in ethanol, add this compound (1.0 eq) and hydrazine hydrate (1.1 eq).
-
Reaction Conditions: Add a catalytic amount of acetic acid and reflux the mixture for 6-8 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired pyrazole derivative.
Pyrimidines are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as an amidine. The primary amine of this compound can act as one of the nitrogen sources in a multi-step or one-pot synthesis.
Experimental Protocol: Synthesis of a Dihydropyrimidine
This protocol is based on the Hantzsch dihydropyridine synthesis, adapted for a dihydropyrimidine.[2][3][4]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (2.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Reflux the mixture for 12-24 hours.
-
Work-up and Purification: After cooling, the product may precipitate. If so, filter and wash with cold ethanol. If not, concentrate the reaction mixture and purify by column chromatography.
Multicomponent reactions are a powerful tool for the synthesis of complex heterocyclic scaffolds like piperidines.[5][6][7][8][9] A hypothetical multicomponent reaction involving this compound is presented below.
Experimental Protocol: Multicomponent Synthesis of a Functionalized Piperidine
-
Reaction Setup: In a single reaction vessel, combine an aromatic aldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst: Add a catalytic amount of an acid catalyst like iodine or ceric ammonium nitrate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.
-
Isolation and Purification: Upon completion, remove the solvent and purify the resulting piperidine derivative by column chromatography.
Role in Drug Development: The Case of Aliskiren
A structurally related compound, 3-amino-2,2-dimethylpropionamide, is a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[10][11] The synthesis involves the aminolysis of a lactone intermediate.[10][12] This highlights the importance of such amino amides in the pharmaceutical industry.
While the exact industrial process is proprietary, a representative laboratory-scale procedure for the aminolysis step can be described as follows:[10][11][12]
-
Reactant Preparation: A solution of the advanced lactone intermediate of Aliskiren (1.0 eq) is prepared in a suitable high-boiling aprotic solvent (e.g., toluene or xylene).
-
Amine Addition: 3-amino-2,2-dimethylpropionamide (excess, e.g., 5.0 eq) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to a high temperature (e.g., 90-120 °C) and stirred for several hours to days. The progress is monitored by HPLC.
-
Work-up: After completion, the reaction mixture is cooled and subjected to an extractive work-up to remove the excess amine and other impurities.
-
Purification: The crude product is then purified by crystallization or chromatography to yield the desired amide intermediate.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic transformations described.
Caption: Workflow for the N-acylation of this compound.
Caption: Logical relationships in heterocyclic synthesis from the core building block.
Caption: A potential signaling pathway in a drug discovery workflow.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its dual functionality allows for the straightforward synthesis of a variety of N-functionalized derivatives and provides a key component for the construction of medicinally relevant heterocyclic systems. The demonstrated utility of a closely related analogue in the synthesis of the blockbuster drug Aliskiren underscores the potential of this class of compounds in pharmaceutical development. The experimental protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of highly functionalized piperidines by one-pot multicomponent reaction using tetrabutylammonium tribromide (TBATB) | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
The Enigmatic Role of 3-amino-N,N-dimethylpropanamide in Biochemical Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-N,N-dimethylpropanamide, a seemingly simple molecule, presents a curious case in the landscape of biochemical research. While its structural similarity to biologically significant compounds, notably the ergogenic aid beta-alanine, might suggest a direct role in cellular processes, a thorough investigation of scientific literature reveals a different story. This technical guide serves to elucidate the current understanding of this compound, focusing on its established applications and distinguishing it from its more famous chemical cousins. For researchers and drug development professionals, understanding this distinction is crucial for experimental design and the interpretation of results.
While direct applications in biochemical assays are not well-documented, its primary role emerges as a valuable chemical intermediate in the synthesis of more complex molecules. This guide will provide a comprehensive overview of its chemical properties, its limited appearance in biological contexts, and will draw clear distinctions from structurally related compounds with well-defined roles in biochemistry.
Chemical and Physical Properties
A foundational understanding of a compound's properties is essential for any potential application in biochemical assays. This compound, with the CAS number 1857-18-7, possesses a unique combination of a primary amine and a tertiary amide.[1] These functional groups dictate its solubility, reactivity, and potential for interaction with biological macromolecules.
| Property | Value | Source |
| Molecular Formula | C5H12N2O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | N,N-dimethyl-beta-alaninamide, 3-Amino-N,N-dimethylpropionamide | [1] |
| CAS Number | 1857-18-7 | [1] |
The presence of both a hydrogen bond donor (the primary amine) and hydrogen bond acceptors (the amide oxygen and nitrogen) suggests that it could, in principle, interact with protein binding sites. However, the overall small size and flexibility of the molecule would likely result in low-affinity, non-specific interactions.
The Synthetic Workhorse: A Role in Chemical Synthesis
The predominant role of this compound in the scientific literature is that of a synthetic building block. Its bifunctional nature allows it to be a versatile starting material for the creation of more complex molecules with potential therapeutic applications. The primary amine can be readily modified through reactions such as acylation, alkylation, and Schiff base formation, while the amide group offers a stable linkage that can be incorporated into larger scaffolds.
This utility as a chemical intermediate is a key takeaway for researchers. While not a direct effector in biological assays, it may be a component of a larger, biologically active molecule under investigation.
Distinguishing from Beta-Alanine: A Case of Mistaken Identity
A significant point of clarification is the distinction between this compound and beta-alanine (3-aminopropanoic acid). While both share a 3-aminopropanoyl core, the substitution at the carboxyl and amino groups dramatically alters their biological activity. Beta-alanine is a well-established precursor to the dipeptide carnosine, which plays a crucial role in intracellular pH buffering, particularly in muscle tissue during intense exercise. The N,N-dimethylation of the amide in this compound prevents its incorporation into such peptides.
The following diagram illustrates the structural differences and the biosynthetic pathway of carnosine from beta-alanine, highlighting why this compound does not participate in this pathway.
Potential, Yet Undocumented, Roles in Biochemical Assays
While concrete examples are lacking, one can speculate on the potential, albeit unproven, applications of this compound in biochemical assays based on its chemical structure.
-
As a Linker or Spacer: In the synthesis of chemical probes or affinity matrices, the molecule could serve as a flexible linker to connect a reporter group (like a fluorophore or biotin) to a ligand that binds a target protein.
-
In Fragment-Based Screening: In fragment-based drug discovery, small molecules like this compound could be screened for weak binding to a target protein. While unlikely to be a potent inhibitor itself, it could provide a starting point for the development of more effective ligands.
The following workflow illustrates a hypothetical scenario for its use in the development of a chemical probe.
Conclusion
References
A Comprehensive Technical Review of 3-amino-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 3-amino-N,N-dimethylpropanamide, a chemical compound utilized in various research and industrial applications. The review covers its chemical and physical properties, synthesis, and applications, with a focus on presenting quantitative data and detailed experimental methodologies.
Core Properties and Identification
This compound, also known as N¹,N¹-dimethyl-beta-alaninamide, is an organic compound characterized by a propanamide backbone with a primary amine at the 3-position and two methyl groups on the amide nitrogen.[1] It is typically available as a colorless to pale yellow liquid and is soluble in water and other organic solvents.[2] The compound and its hydrochloride salt are common reagents in organic synthesis.[1][2][3]
Physicochemical and Computed Properties
Quantitative data for this compound has been compiled from various chemical databases. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1857-18-7 | PubChem[1] |
| Molecular Formula | C₅H₁₂N₂O | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| Canonical SMILES | CN(C)C(=O)CCN | PubChem[1] |
| InChIKey | JNDIDJUNNCBHTI-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA | -1.3 | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Purity (Typical) | 98% | Moldb[4] |
Synthesis and Chemical Reactivity
While specific, detailed synthesis protocols for this compound are not extensively documented in the provided literature, a general understanding can be derived from methods used for structurally similar compounds, such as 3-amino-2,2-dimethylpropanamide, which is a key intermediate for the hypertension drug Aliskiren.[5][6] These methods often involve the formation of an amide from a corresponding ester or carboxylic acid, followed by the reduction of a nitrile or another precursor to form the primary amine.
A generalized workflow for the synthesis of related amino-propanamides can be visualized as a multi-step process.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1857-18-7 [smolecule.com]
- 3. This compound hydrochloride | C5H13ClN2O | CID 22364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1857-18-7 | this compound - Moldb [moldb.com]
- 5. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
- 6. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-amino-N,N-dimethylpropanamide: Discovery and History
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 3-amino-N,N-dimethylpropanamide (CAS No. 1857-18-7). While a definitive seminal publication marking its initial synthesis remains elusive in readily available literature, its chemical structure and the prevalence of its synthetic route—the Michael addition of dimethylamine to acrylamide—suggest its origins are rooted in the mid-20th century exploration of β-amino amides. This document collates available data on its synthesis, properties, and its role as a chemical intermediate, presenting it in a format tailored for the scientific community.
Introduction and Historical Context
This compound, also known as N,N-dimethyl-β-alaninamide, is a difunctional molecule featuring a primary amine and a tertiary amide.[1] Its history is not marked by a singular discovery but is intertwined with the broader development of β-amino amides and the well-established Michael reaction. The synthesis of similar β-amino amides has been a subject of interest for their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals. For instance, related dimethylated propanamide derivatives have been recognized as valuable building blocks for therapeutic agents.[2]
The likely first preparation of this compound would have been achieved through the Michael addition of dimethylamine to acrylamide. This reaction is a fundamental and widely utilized method for the formation of β-amino carbonyl compounds. While early literature specifically detailing the synthesis and characterization of this exact compound is not prominent, the reaction itself was extensively studied throughout the mid-20th century, making it highly probable that this compound was synthesized and characterized during this period as part of broader investigations into amine additions to activated olefins.
More recently, 3-dimethylamino-N,N-dimethylpropanamide has been mentioned as an intermediate in the synthesis of N,N-dimethylacrylamide, highlighting its role in modern chemical manufacturing.
Physicochemical and Spectroscopic Data
A compilation of the known quantitative data for this compound is presented below for ease of reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1857-18-7 | PubChem[1] |
| Molecular Formula | C₅H₁₂N₂O | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| XLogP3-AA | -1.3 | PubChem[1] |
Table 2: Computed Spectroscopic Data
| Spectrum Type | Predicted Peaks | Source |
| ¹H NMR (500 MHz, D₂O) | δ 3.25 (t, 2H), 2.98 (s, 3H), 2.92 (s, 3H), 2.65 (t, 2H) | HMDB[3] |
| ¹³C NMR | Data not readily available in searched sources. | |
| Infrared (IR) | Data not readily available in searched sources. | |
| Mass Spectrum | Data not readily available in searched sources. |
Synthesis and Experimental Protocols
The primary and most direct route for the synthesis of this compound is the Michael addition of dimethylamine to acrylamide. This reaction is typically base-catalyzed or can proceed thermally.
General Experimental Protocol: Michael Addition of Dimethylamine to Acrylamide
While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general procedure based on the well-established Michael addition of amines to α,β-unsaturated carbonyls can be outlined.
Materials:
-
Acrylamide
-
Dimethylamine (as a solution in a suitable solvent, e.g., THF, ethanol, or water, or as a gas)
-
A suitable solvent (e.g., THF, ethanol, water, or neat)
-
Optional: A catalytic amount of a base (e.g., sodium methoxide, potassium carbonate)
Procedure:
-
In a reaction vessel equipped with a stirrer and a means of temperature control, acrylamide is dissolved in the chosen solvent.
-
The solution is cooled in an ice bath.
-
Dimethylamine solution is added dropwise to the stirred acrylamide solution. If using dimethylamine gas, it is bubbled through the solution. The reaction is often exothermic and the temperature should be monitored.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight) to ensure complete reaction.
-
The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Upon completion, the solvent and any excess dimethylamine are removed under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Note: The reaction of acrylamide with amines can be reversible upon heating.[4]
Visualization of Synthetic Pathway
The synthesis of this compound via the Michael addition reaction can be visualized as a straightforward workflow.
Applications and Future Directions
The primary documented role of this compound is as a chemical intermediate. Its bifunctional nature, possessing both a nucleophilic primary amine and a stable tertiary amide, makes it a potentially useful building block in organic synthesis. The primary amine can be readily functionalized through various reactions such as acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse functionalities. The tertiary amide group is generally robust but can be reduced under strong conditions.
Given the limited specific applications found in the literature, future research could explore the use of this compound in the following areas:
-
Pharmaceutical Synthesis: As a scaffold or intermediate for the synthesis of novel bioactive molecules.
-
Polymer Chemistry: As a monomer or chain modifier in the development of functional polymers.
-
Material Science: In the synthesis of novel surfactants or chelating agents.
Conclusion
This compound is a simple yet versatile chemical compound whose history is intrinsically linked to the development of fundamental organic reactions. While its discovery was not a landmark event, its continued relevance as a chemical intermediate underscores the enduring importance of foundational molecules in the advancement of chemical synthesis. This guide has consolidated the available technical information on this compound to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into historical chemical archives may yet uncover the seminal work describing its first synthesis and characterization.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0062210) [hmdb.ca]
- 4. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Applications of 3-amino-N,N-dimethylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available scientific literature on the specific biological activities and applications of 3-amino-N,N-dimethylpropanamide is limited. This guide summarizes the known chemical properties of the compound and extrapolates potential research applications based on the activities of structurally related molecules, particularly other β-amino acid derivatives. The proposed applications and mechanisms should be considered hypothetical and require experimental validation.
Introduction
This compound, a derivative of the β-amino acid β-alanine, represents a chemical scaffold with potential utility in various areas of chemical and pharmaceutical research. Its structure, featuring a primary amine and a tertiary amide, offers opportunities for chemical modification and interaction with biological targets. While direct research on this specific molecule is not abundant, the broader class of β-amino acid amides has been explored for applications ranging from synthetic chemistry to drug discovery. This document provides an in-depth overview of its chemical properties and explores its potential as a research tool.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C5H12N2O | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| CAS Number | 1857-18-7 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | N,N-Dimethyl-β-alaninamide, 3-Amino-N,N-dimethylpropionamide | PubChem[1] |
| SMILES | CN(C)C(=O)CCN | PubChem[1] |
| InChI Key | JNDIDJUNNCBHTI-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | -1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Potential Research Applications (Inferred)
Based on the structure of this compound and the known applications of similar β-amino acid derivatives, the following research avenues can be proposed:
As a Scaffold in Medicinal Chemistry
The β-amino acid motif is present in various biologically active compounds.[2] this compound can serve as a starting material or a fragment for the synthesis of more complex molecules with potential therapeutic activities. The primary amine and the amide functionalities allow for a variety of chemical modifications to explore structure-activity relationships (SAR).[3][4]
-
Antagonist Development: β-amino acids have been successfully incorporated into antagonists for integrin receptors, which are involved in cell adhesion and signaling.[2] The core structure of this compound could be elaborated to mimic the binding motifs of natural ligands, potentially leading to the discovery of novel receptor antagonists.
-
Peptidomimetics: The compound can be used to create peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and oral bioavailability.[4]
In Chemical Synthesis
The bifunctional nature of this compound makes it a useful building block in organic synthesis.
-
Ligand Synthesis: The presence of nitrogen and oxygen atoms suggests its potential use as a ligand in coordination chemistry, similar to how related amino acids are used.
-
Polymer Chemistry: Amide-containing molecules can sometimes be utilized as monomers or cross-linking agents in the synthesis of polymers.
Experimental Protocols
Due to the lack of specific published experimental protocols for this compound, this section provides generalized methodologies that could be adapted for its synthesis and preliminary biological screening.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from methods used for similar β-amino amides.[5][6] This proposed two-step protocol involves the protection of the amino group of β-alanine, followed by amidation and deprotection.
Step 1: N-Protection of β-Alanine
-
Dissolve β-alanine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to the solution.
-
Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture and extract the N-protected β-alanine with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the protected amino acid.
Step 2: Amidation and Deprotection
-
Dissolve the N-protected β-alanine in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., HBTU or HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Add dimethylamine (as a solution in a suitable solvent like THF or as a gas).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Wash the reaction mixture with aqueous solutions to remove byproducts.
-
Dry the organic layer and concentrate to yield the N-protected this compound.
-
Deprotect the amino group by treating the intermediate with a suitable reagent (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection).
-
Neutralize the reaction mixture and purify the final product, this compound, by chromatography or crystallization.
General Workflow for Biological Screening
The following workflow outlines a general approach to assess the potential biological activity of a novel compound like this compound.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of beta-amino acid-containing integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 6. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
Methodological & Application
3-amino-N,N-dimethylpropanamide protocol for protein modification
However, to fulfill the need for detailed protocols on protein modification for researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for two prevalent and well-established methods for modifying primary amines (N-terminus and lysine residues) on proteins: Reductive Amination (Dimethyl Labeling) and N-hydroxysuccinimide (NHS) Ester Labeling .
Application Notes
Reductive Amination for Protein Modification
Reductive amination is a robust chemical method used to modify primary amine groups in proteins, such as the α-amino group at the N-terminus and the ε-amino group of lysine side chains.[1] A widely used variation of this technique is reductive dimethylation, which is a straightforward, fast, and inexpensive method for quantitative proteomics.[2][3]
Principle of the Reaction: The reaction proceeds in two main steps. First, an aldehyde (like formaldehyde) reacts with a primary amine to form a Schiff base intermediate.[1] Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), reduces the imine to a stable secondary or tertiary amine.[1] When formaldehyde is used, two methyl groups are added to the amine.[4] This method can be adapted for quantitative proteomics by using stable isotope-labeled versions of formaldehyde (e.g., ¹³CD₂O) and sodium cyanoborohydride (e.g., NaBD₃CN), allowing for the differential labeling of protein samples.[2][4]
Applications in Research and Drug Development:
-
Quantitative Proteomics: Stable isotope dimethyl labeling is a cornerstone of quantitative mass spectrometry, enabling the comparison of protein abundance between different biological samples.[2][5]
-
Protein-Protein Interaction Studies: By preserving the positive charge of the N-terminus, reductive amination can be used to label proteins without significantly altering their bioactivity, which is crucial for interaction studies.[6][7]
-
Characterization of Glycated Proteins: A method combining reductive amination and dimethylation (RAD) has been developed for the quantitative analysis of early-stage glycated proteins, which is significant for diabetes research.[8]
Advantages and Limitations:
-
Advantages: The reagents are inexpensive, the reaction is fast and efficient, and it is compatible with most common buffers used in proteomics.[2][4] The method can be applied to almost any type of sample, including tissues and body fluids.[3]
-
Limitations: The reaction is not exclusively N-terminal specific as it also modifies lysine residues.[2] Also, N-terminal proline is only monomethylated.[4]
N-hydroxysuccinimide (NHS) Ester Labeling
NHS esters are highly reactive compounds widely used to label proteins by forming stable amide bonds with primary amines.[9][10] This method is frequently employed to attach fluorescent dyes, biotin, or other reporter molecules to proteins.[10]
Principle of the Reaction: NHS esters react with unprotonated primary amines to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct.[11] The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[12][13] While this reaction typically targets all accessible primary amines (N-terminus and lysines), selectivity for the N-terminus can be achieved.[11] One strategy involves exploiting the lower pKa of the N-terminal α-amino group (around 6.0-8.0) compared to the ε-amino group of lysine (around 10.5) by performing the reaction at a lower pH.[14] A more specific method involves a two-step, one-pot reaction where the NHS ester is first converted to a more chemoselective thioester, which then reacts specifically with a protein engineered to have an N-terminal cysteine.[15][16]
Applications in Research and Drug Development:
-
Fluorescence-Based Assays: Labeled proteins with fluorescent dyes are used in a variety of applications, including immunofluorescence, flow cytometry, and biophysical methods like microscale thermophoresis (MST) to study protein-protein interactions.[9][10]
-
Antibody-Drug Conjugates (ADCs): While non-specific, NHS ester chemistry can be used in the development of ADCs, though more site-specific methods are often preferred to ensure homogeneity.
-
Biomolecule Detection: Biotinylation of proteins using NHS esters allows for their detection and purification using streptavidin-based affinity chromatography.
Advantages and Limitations:
-
Advantages: A vast array of NHS ester reagents with different functionalities are commercially available, and the reaction is relatively easy to perform.[9]
-
Limitations: The reaction is generally not site-specific, leading to heterogeneous labeling products which can affect protein function.[9][17] NHS esters are also prone to hydrolysis, especially at higher pH, which can reduce labeling efficiency.[12]
Data Presentation: Comparison of Protein Modification Methods
| Parameter | Reductive Amination (Dimethyl Labeling) | N-hydroxysuccinimide (NHS) Ester Labeling |
| Target Residues | N-terminus (α-amine), Lysine (ε-amine)[2] | N-terminus (α-amine), Lysine (ε-amine)[9] |
| Selectivity | Generally non-specific for N-terminus over Lysine. | Can be made N-terminal specific with an N-terminal Cysteine[15] or by controlling pH.[14] |
| Optimal pH | ~6.1 for N-terminal selectivity,[6][7] neutral for general labeling. | 8.3 - 8.5 for general labeling;[12][13] 6.8 - 7.0 for N-Cys specific method.[15] |
| Reaction Time | Can be very fast (minutes to a few hours).[18] | 4 hours to overnight.[13] For N-Cys method, 24-48 hours.[9] |
| Typical Reagents | Formaldehyde, Sodium Cyanoborohydride (NaBH₃CN).[4] | R-NHS ester, Buffers (Bicarbonate, PBS).[10] |
| Bond Formed | Secondary/Tertiary Amine.[1] | Amide.[11] |
| Charge Alteration | Preserves positive charge.[7] | Neutralizes positive charge.[1] |
| Labeling Efficiency | Generally high conversion.[7] | Variable, can be around 35% at 2.5 mg/mL protein.[19] |
Experimental Protocols
Protocol 1: Reductive Dimethylation of Peptides for Quantitative Proteomics
This protocol describes a robust method for stable isotope dimethyl labeling of peptide mixtures derived from protein digests.[4]
Materials:
-
Digested peptide samples (in a suitable buffer like TEAB or HEPES).
-
Labeling Buffers:
-
Light Label: 4% (v/v) CH₂O (Formaldehyde) in H₂O.
-
Heavy Label: 4% (v/v) ¹³CD₂O (Heavy Formaldehyde) in D₂O.
-
-
Reducing Agent Buffers:
-
Light Reductant: 600 mM NaBH₃CN in H₂O.
-
Heavy Reductant: 600 mM NaBD₃CN in D₂O.
-
-
Quenching Solution: 1% (v/v) Ammonia solution.
-
Acidification Solution: 5% (v/v) Formic Acid.
-
Reversed-phase C18 StageTips for sample cleanup.
Procedure:
-
Sample Preparation: Start with equal amounts of digested peptides (e.g., 25-30 µg) from two different samples to be compared (Sample A and Sample B).[20] Ensure the samples are in a final volume of approximately 50-100 µL of a suitable buffer (e.g., 100 mM TEAB, pH 8.0).
-
Labeling Reaction:
-
To Sample A, add 4 µL of the Light Labeling Buffer (CH₂O).
-
To Sample B, add 4 µL of the Heavy Labeling Buffer (¹³CD₂O).
-
Vortex both samples and briefly centrifuge.
-
-
Reduction:
-
Immediately add 4 µL of the Light Reductant (NaBH₃CN) to Sample A.
-
Immediately add 4 µL of the Heavy Reductant (NaBD₃CN) to Sample B.
-
Vortex both samples and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add 8 µL of the Quenching Solution (1% Ammonia) to each sample to consume any excess formaldehyde.
-
Incubate for 10 minutes at room temperature.
-
-
Acidification and Pooling:
-
Add 4 µL of the Acidification Solution (5% Formic Acid) to each sample to stop the reaction.
-
Combine the light-labeled Sample A and the heavy-labeled Sample B into a single tube.
-
-
Sample Cleanup:
-
Desalt the combined peptide mixture using a C18 StageTip or other reversed-phase chromatography method to remove reagents and salts.
-
Elute the labeled peptides and dry them in a vacuum centrifuge.
-
-
Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis. The mass difference between heavy and light labeled peptides will be used for quantification.[4]
-
Protocol 2: Site-Specific N-Terminal Labeling with an NHS Ester
This protocol details a "one-pot" method to selectively label a protein with an N-terminal cysteine residue using an NHS ester.[15][17]
Materials:
-
Protein of interest with an N-terminal Cysteine, purified (e.g., 5-50 µM).
-
R-NHS ester (e.g., a fluorescent dye NHS ester).
-
Labeling Buffer Components: HEPES, TCEP (tris(2-carboxyethyl)phosphine), MESNa (2-mercaptoethanesulfonic acid sodium salt).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Preparation of the Thioester Reagent (Step 1):
-
Prepare a fresh solution containing 100 mM HEPES (pH 6.8–7.0), 0.5–1 mM TCEP, and 500 mM MESNa.[15]
-
Dissolve the R-NHS ester in this solution to a final concentration of 2.5–5 mM.
-
Vortex vigorously to ensure the NHS ester is fully dissolved.
-
Incubate this mixture at room temperature for 3 hours to allow for the complete conversion of the NHS ester to a thioester (R-MESNa).[15]
-
-
N-Terminal Labeling Reaction (Step 2):
-
Add the freshly prepared R-MESNa thioester mixture to your purified protein solution (containing the N-terminal cysteine) to achieve a final thioester concentration of approximately 1 mM.[9]
-
The final protein concentration should be between 5–50 µM.[9]
-
Incubate the reaction mixture at room temperature for 24–48 hours. Protect from light if using a fluorescent dye.
-
For less stable proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended.[9]
-
-
Purification of the Labeled Protein:
-
After the incubation period, purify the labeled protein from the excess unreacted thioester and byproducts.
-
Size-exclusion chromatography (gel filtration) is a common and effective method for this purification step.
-
-
Characterization:
-
Determine the concentration and labeling efficiency of the purified protein using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the protein and at the dye's maximum absorbance).[19]
-
The integrity and purity of the labeled protein can be further assessed by SDS-PAGE and mass spectrometry.
-
Visualizations
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]
- 2. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination Combining Dimethylation for Quantitative Analysis of Early-Stage Glycated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. Selectivity and stability of N-terminal targeting protein modification chemistries - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00203E [pubs.rsc.org]
- 15. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotium.com [biotium.com]
- 20. old.57357.org [old.57357.org]
Application Notes and Protocols: Utilizing 3-amino-N,N-dimethylpropanamide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe potential, hypothetical uses of 3-amino-N,N-dimethylpropanamide in solid-phase peptide synthesis (SPPS). To date, there is no direct published literature detailing the use of this specific reagent in SPPS. The methodologies provided are based on established principles of peptide chemistry and the known reactivity of molecules with similar functional groups. These protocols should be considered as starting points for research and development, and would require empirical validation and optimization.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the stepwise assembly of amino acids on a solid support. The efficiency and purity of the final peptide are highly dependent on the reagents used throughout the process, including capping agents, linkers, and cleavage scavengers. This compound, a small molecule featuring a primary amine and a tertiary amide, possesses functionalities that suggest its potential utility in several aspects of SPPS. Its structural similarity to β-alanine derivatives and other small amines used in peptide chemistry invites exploration of its application in enhancing peptide synthesis workflows.[1]
This document outlines hypothetical applications of this compound as a capping agent, a component for linker synthesis, a scavenger in peptide cleavage, and a reagent for post-synthesis modification.
Application as a Capping Agent
In SPPS, incomplete coupling reactions can lead to the formation of deletion sequences, which are peptide impurities lacking one or more amino acids. Capping is a critical step to permanently block these unreacted N-terminal amines, preventing them from participating in subsequent coupling cycles.[2] Typically, acetic anhydride is used for this purpose. This compound could serve as an alternative capping agent, introducing a small, polar cap.
Experimental Protocol: Capping with this compound
This protocol assumes a standard Fmoc-SPPS workflow.
-
Resin Preparation: Following the coupling of an amino acid, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF) (3 x 1 min) to remove excess reagents.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of unreacted primary amines.[2]
-
Capping Solution Preparation: Prepare a 0.5 M solution of an activating agent (e.g., HBTU) and a 1 M solution of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. In a separate vial, prepare a 1 M solution of this compound in DMF.
-
Capping Reaction:
-
To the peptide-resin, add the activating agent solution (2 equivalents relative to the initial resin loading).
-
Add the this compound solution (5 equivalents).
-
Add the DIPEA solution (10 equivalents).
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min) to remove excess capping reagents and byproducts.
-
Confirmation: Perform a final Kaiser test to confirm the absence of free amines. A negative result (yellow beads) indicates successful capping.
Hypothetical Quantitative Data: Capping Efficiency
| Capping Reagent | Concentration | Reaction Time (min) | Capping Efficiency (%) |
| Acetic Anhydride/DIPEA | 10 eq / 20 eq | 10 | >99.5 |
| This compound/HBTU/DIPEA | 5 eq / 2 eq / 10 eq | 45 | >99 (projected) |
Note: The data for this compound is hypothetical and would require experimental verification.
Caption: Workflow for capping unreacted amines using this compound.
Application in Custom Linker Synthesis for C-terminal Amides
The synthesis of C-terminal peptide amides is crucial for many biologically active peptides. This is typically achieved using pre-functionalized resins like Rink Amide or PAL.[3] this compound could potentially be used to create a custom linker on a base resin (e.g., Merrifield resin) for this purpose. The primary amine would be attached to the resin via a suitable handle, leaving the N,N-dimethylpropanamide moiety as the point of peptide attachment.
Experimental Protocol: Synthesis of a Custom Amide-Linker Resin
-
Resin Functionalization: Start with a base resin such as chloromethylated polystyrene (Merrifield resin).
-
Linker Attachment:
-
Swell the resin in DMF.
-
Prepare a solution of a suitable bifunctional handle, for example, 4-(bromomethyl)benzoic acid.
-
React the handle with the resin in the presence of a base like cesium carbonate to form an ester linkage.
-
-
Activation of the Handle: Activate the carboxylic acid of the attached handle using standard coupling reagents (e.g., HBTU/DIPEA).
-
Coupling of this compound:
-
Add a solution of this compound (5 equivalents relative to the resin functionalization) in DMF to the activated resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Washing and Capping: Wash the resin extensively with DMF and DCM. Cap any unreacted activated sites with a small amine or acetic anhydride.
-
Fmoc-Amino Acid Loading: The first Fmoc-protected amino acid can then be coupled to the secondary amine that is formed (if the handle allows for it) or the amide can be further modified to present a primary amine for peptide synthesis.
Hypothetical Quantitative Data: Resin Loading Capacity
| Base Resin | Linker Strategy | Loading Capacity (mmol/g) |
| Rink Amide Resin | Commercial Standard | 0.4 - 0.8 |
| Custom Resin via this compound | Hypothetical | 0.2 - 0.5 (projected) |
Note: The loading capacity is hypothetical and depends heavily on the efficiency of each reaction step.
Caption: Conceptual pathway for synthesizing a custom amide linker.
Application as a Scavenger in Peptide Cleavage
During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), side-chain protecting groups are also removed. This generates highly reactive carbocations that can modify sensitive amino acid residues such as tryptophan, methionine, and tyrosine.[4] Scavengers are added to the cleavage cocktail to trap these carbocations. While thiols like ethanedithiol (EDT) and triisopropylsilane (TIS) are common, amine-containing molecules can also play a role in preventing certain side reactions. This compound, being a primary amine, could potentially act as a cation scavenger.
Experimental Protocol: Cleavage with a Custom Scavenger Cocktail
-
Resin Preparation: After synthesis, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For a peptide containing acid-sensitive residues, a potential cocktail could be:
-
90% (v/v) TFA
-
5% (v/v) Triisopropylsilane (TIS)
-
2.5% (v/v) Water
-
2.5% (w/v) this compound
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry the purified peptide under vacuum.
Hypothetical Quantitative Data: Cleavage Yield and Purity
| Scavenger Cocktail | Peptide Sequence | Cleavage Yield (%) | Crude Purity (%) |
| Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) | H-Trp-Ala-Gly-NH2 | 85 | 90 |
| TFA/TIS/H2O/3-amino-N,N-dimethylpropanamide | H-Trp-Ala-Gly-NH2 | 80 (projected) | 88 (projected) |
Note: The yield and purity are hypothetical and would be highly sequence-dependent and require experimental validation.
Caption: Process flow for peptide cleavage using a custom scavenger cocktail.
Application in Post-Synthesis Modification
Post-synthesis modification allows for the introduction of various functionalities onto a peptide after its assembly, enabling the creation of peptide conjugates, labeled peptides, and peptidomimetics.[5][6] The primary amine of this compound can be used to modify a peptide that has a reactive group, such as an activated C-terminal carboxyl group or a side chain that has been selectively deprotected and activated.
Experimental Protocol: C-Terminal Modification of a Peptide
This protocol describes the solution-phase modification of a peptide after cleavage from the resin.
-
Peptide Synthesis: Synthesize the desired peptide on a resin that allows for cleavage to a C-terminal carboxylic acid (e.g., Wang resin).
-
Cleavage and Purification: Cleave the peptide from the resin and purify it by HPLC to obtain the pure peptide with a free C-terminus.
-
Activation of the C-terminus:
-
Dissolve the purified peptide in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents).
-
Stir for 10-15 minutes to activate the C-terminal carboxyl group.
-
-
Amination Reaction:
-
Add a solution of this compound (5 equivalents) in DMF to the activated peptide solution.
-
Monitor the reaction by LC-MS until completion (typically 1-4 hours).
-
-
Purification: Purify the modified peptide by preparative HPLC to remove excess reagents and obtain the final product.
Hypothetical Quantitative Data: Modification Efficiency
| Peptide | Modifying Agent | Reaction Phase | Modification Yield (%) |
| H-Gly-Phe-Ala-Leu-OH | N-Hydroxysuccinimide ester | Solution | 90 |
| H-Gly-Phe-Ala-Leu-OH | This compound | Solution | 85 (projected) |
Note: The modification yield is hypothetical and subject to optimization of reaction conditions.
Caption: Workflow for post-synthesis C-terminal modification of a peptide.
References
- 1. Solid-phase synthesis and CD spectroscopic investigations of novel beta-peptides from L-aspartic acid and beta-amino-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]
Application Note and Protocol: Quantitative Proteomic Analysis of Peptides Labeled with a Novel Dimethylpropanamide-Based Isobaric Tag using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobaric labeling is a powerful mass spectrometry strategy for quantitative proteomics, enabling the simultaneous analysis of multiple samples.[1] Peptides are labeled with chemical tags that are isobaric (have the same total mass) but possess reporter ions of different masses that are liberated upon fragmentation in the mass spectrometer.[1] This application note provides a detailed protocol for the use of a novel 3-amino-N,N-dimethylpropanamide-based isobaric tag for the relative quantification of peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The protocol covers all steps from sample preparation to data analysis and is designed to be a comprehensive guide for researchers in proteomics and drug development.
A typical isobaric labeling experiment involves several key stages: protein extraction and digestion, peptide labeling with the isobaric tags, mixing of the labeled samples, followed by LC-MS/MS analysis and data processing.[2] This methodology allows for accurate relative quantification of proteins between different samples, making it a valuable tool for biomarker discovery and understanding cellular mechanisms.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for quantitative proteomics using a dimethylpropanamide-based isobaric tag.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments in the workflow.
Protein Extraction, Reduction, Alkylation, and Digestion
This protocol is adapted from standard procedures for preparing protein samples for mass spectrometry.[4][5]
Materials:
-
Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0
-
Trypsin (mass spectrometry grade)
Protocol:
-
Protein Extraction: Lyse cells or tissues in Lysis Buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add IAA to a final concentration of 55 mM and incubate for 30 minutes at room temperature in the dark.
-
Dilution: Dilute the sample with Digestion Buffer to reduce the urea concentration to below 2 M.
-
Tryptic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[5]
Peptide Labeling with this compound Isobaric Tag
This protocol is based on established methods for labeling peptides with amine-reactive isobaric tags.[4][6]
Materials:
-
This compound isobaric tag reagents (dissolved in anhydrous acetonitrile)
-
Quenching Solution: 5% hydroxylamine in 100 mM TEAB
Protocol:
-
Reagent Preparation: Equilibrate the isobaric tag reagents to room temperature. Dissolve each tag in anhydrous acetonitrile.[4]
-
Labeling Reaction: Add the dissolved tag reagent to the digested peptide sample. A typical ratio is 4:1 or 8:1 (tag:peptide, w/w).[7] Incubate for 1 hour at room temperature.
-
Quenching: Add the Quenching Solution to stop the labeling reaction and incubate for 15 minutes.[4]
Sample Pooling, Cleanup, and Fractionation
Materials:
-
C18 Sep-Pak cartridges or equivalent for desalting
-
High pH reverse-phase (RP) HPLC system
Protocol:
-
Pooling: Combine the labeled peptide samples in equal amounts.
-
Cleanup: Desalt the pooled sample using a C18 cartridge to remove unreacted tags and other contaminants.
-
Fractionation: Fractionate the desalted peptides using a high pH RP HPLC system to reduce sample complexity.[8] Collect fractions for subsequent LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Nano-flow HPLC system
-
High-resolution Orbitrap mass spectrometer
LC Separation Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 35% Mobile Phase B over 90 minutes.
-
Flow Rate: 300 nL/min
MS/MS Acquisition Settings:
-
MS1 Resolution: 120,000
-
MS/MS Resolution: 60,000[9]
-
Activation Type: Higher-energy C-trap dissociation (HCD)
-
Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 10-15 most abundant precursor ions for fragmentation.
Quantitative Data Presentation
The following table presents a hypothetical quantitative dataset that could be generated from an experiment comparing a treated versus a control group. The data illustrates the typical output, including protein identification, fold change, and statistical significance.
| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (Treated/Control) | p-value |
| P02768 | ALB | Serum albumin | -0.15 | 0.68 |
| P68871 | HBB | Hemoglobin subunit beta | 0.05 | 0.89 |
| P01903 | HLA-A | HLA class I histocompatibility antigen, A-2 alpha chain | 1.58 | 0.02 |
| P04040 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.10 | 0.005 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | -1.85 | 0.01 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.22 | 0.55 |
Data Analysis Workflow
Caption: Data analysis workflow for isobaric tag-based quantitative proteomics.
A typical data analysis workflow for isobaric labeling experiments includes several steps.[2] Raw MS data is processed to identify peptides by searching against a protein database.[10] The intensities of the reporter ions are then extracted to determine the relative abundance of each peptide across the different samples.[11] Statistical analysis is performed to identify proteins that are significantly differentially expressed between conditions.[12]
Disclaimer: This document provides a general protocol and should be adapted based on specific experimental requirements and available instrumentation.
References
- 1. Isobaric labeling - Wikipedia [en.wikipedia.org]
- 2. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 4. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 6. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]
- 7. Optimizing Proteomics Sample Preparation for TMT Labeling [preomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 11. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 12. academic.oup.com [academic.oup.com]
Application of 3-amino-N,N-dimethylpropanamide in Proteomics Research: A Review of Current Findings
Initial investigations into the scientific literature and proteomics resource databases have revealed no established or documented applications of 3-amino-N,N-dimethylpropanamide specifically within the field of proteomics research. Searches for this compound, including under its alternative names such as N,N-dimethyl-beta-alaninamide, did not yield any specific protocols, quantitative data, or peer-reviewed publications detailing its use for protein analysis, identification, or quantification.
While a comprehensive review did not uncover direct applications for this compound, the query suggests an interest in the derivatization of amine groups for proteomics analysis. This is a common strategy to enhance the detection and quantification of proteins and peptides by mass spectrometry. To provide context for researchers and drug development professionals, this document outlines the principles and common methodologies for amine-reactive chemistry in proteomics.
Overview of Amine-Reactive Chemistries in Proteomics
The primary targets for amine-reactive chemistry in proteomics are the N-terminus of proteins and the epsilon-amino group of lysine residues. Chemical derivatization is employed to:
-
Improve ionization efficiency: Attaching a charged or more easily ionizable group can enhance the signal in mass spectrometry.
-
Enable quantification: Isotopic labels can be introduced to allow for the relative or absolute quantification of proteins between different samples.
-
Facilitate peptide sequencing: Certain modifications can lead to more predictable fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in peptide identification.
Two prevalent methods for the derivatization of amines in proteomics are discussed below.
Labeling with N-Hydroxysuccinimide (NHS) Esters
NHS esters are a class of amine-reactive reagents that form stable amide bonds with primary amines at physiological to slightly alkaline pH. This is one of the most common methods for labeling proteins and peptides.
Experimental Workflow for NHS Ester Labeling:
The general workflow for labeling proteins with an NHS ester reagent, such as those used in isobaric tagging for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT), is as follows:
Caption: General workflow for protein quantification using NHS ester-based isobaric tags.
Experimental Protocol: Generic NHS Ester Labeling for Quantitative Proteomics
-
Protein Extraction and Preparation: Extract proteins from cells or tissues using a suitable lysis buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Reduction and Alkylation:
-
To a solution containing 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins using a method such as acetone precipitation to remove interfering substances.
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM triethylammonium bicarbonate, TEAB).
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Labeling:
-
Resuspend the desired amount of the NHS-ester labeling reagent (e.g., TMT or iTRAQ) in a suitable organic solvent like anhydrous acetonitrile.
-
Add the labeling reagent to the peptide digest and incubate for 1 hour at room temperature.
-
-
Quenching the Reaction:
-
Add hydroxylamine or another primary amine-containing solution to quench the reaction by consuming any unreacted NHS-ester reagent. Incubate for 15 minutes.
-
-
Sample Pooling and Cleanup:
-
Combine the differentially labeled peptide samples into a single tube.
-
Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Reductive Amination (Dimethyl Labeling)
Reductive amination is a cost-effective method for introducing isotopic labels for quantitative proteomics. It involves the reaction of primary amines with formaldehyde, followed by reduction with a reducing agent like sodium cyanoborohydride to form a stable dimethylated amine. By using isotopically labeled formaldehyde and/or reducing agent, different mass tags can be introduced.
Signaling Pathway of Reductive Amination:
Caption: The chemical pathway of reductive amination for peptide labeling.
Experimental Protocol: In-solution Dimethyl Labeling of Peptides
-
Peptide Preparation: Start with a tryptic digest of your protein sample, desalted using a C18 SPE cartridge.
-
Labeling Reaction:
-
Resuspend the peptide sample (e.g., 50 µg) in 100 µL of a suitable buffer (e.g., 100 mM TEAB, pH 8.5).
-
For "light" labeling, add 4 µL of 4% (v/v) formaldehyde (CH₂O).
-
For "heavy" labeling, add 4 µL of 4% (v/v) ¹³C-deuterated formaldehyde (¹³CD₂O).
-
Vortex briefly to mix.
-
-
Reduction:
-
Immediately add 4 µL of 0.6 M sodium cyanoborohydride (NaBH₃CN).
-
Vortex and incubate for 1 hour at room temperature.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 16 µL of 1% (v/v) ammonia to consume excess formaldehyde.
-
Add 8 µL of formic acid to acidify the sample and neutralize the reducing agent.
-
-
Sample Pooling and Cleanup:
-
Combine the "light" and "heavy" labeled samples at the desired ratio (e.g., 1:1).
-
Desalt the pooled sample using a C18 SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture by LC-MS/MS. Peptides labeled with the "heavy" reagent will have a specific mass shift compared to their "light" counterparts.
-
Quantitative Data Presentation
As no experiments utilizing this compound in proteomics have been identified, no quantitative data can be presented. For the established methods described above, quantitative data is typically presented in tables summarizing protein ratios between different conditions, along with statistical significance (e.g., p-values or q-values) and the number of peptides identified per protein. An example of such a table structure is provided below for illustrative purposes.
Table 1: Example of Quantitative Proteomics Data Presentation
| Protein Accession | Gene Name | Protein Description | Log₂ Fold Change (Condition 2 / Condition 1) | p-value | Number of Peptides |
| P02768 | ALB | Serum albumin | 1.58 | 0.001 | 25 |
| P68871 | HBB | Hemoglobin subunit beta | -2.10 | 0.005 | 18 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 0.85 | 0.045 | 12 |
Conclusion
While this compound does not have a recognized application in proteomics, the underlying principle of using amine-reactive small molecules is central to many powerful techniques in the field. Researchers interested in this area are encouraged to explore well-validated methods such as labeling with NHS esters (e.g., TMT, iTRAQ) or reductive amination (dimethyl labeling). These approaches offer robust and reproducible means for protein quantification and identification, supported by a wealth of literature and established protocols. Future research may uncover novel reagents and applications, but for current proteomic needs, these established methods remain the standard.
Application Notes and Protocols for 3-amino-N,N-dimethylpropanamide as a Chemical Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioconjugation, the choice of a chemical linker is critical for the successful development of targeted therapeutics such as antibody-drug conjugates (ADCs), as well as for the creation of diagnostic reagents and research tools. An ideal linker should be stable in circulation, allow for efficient conjugation, and enable the release of the payload at the target site. This document provides detailed application notes and protocols for the potential use of 3-amino-N,N-dimethylpropanamide as a short-chain, hydrophilic, amine-containing chemical linker in bioconjugation.
This compound is a small molecule featuring a primary amine and a tertiary amide. The primary amine serves as a versatile reactive handle for conjugation to biomolecules, typically through the formation of a stable amide bond with an activated carboxylic acid. The N,N-dimethylpropanamide moiety imparts a degree of hydrophilicity to the linker, which can be beneficial in maintaining the solubility and preventing aggregation of the resulting bioconjugate. While not as extensively documented as longer polyethylene glycol (PEG) linkers, short-chain aliphatic linkers like this compound can be advantageous in scenarios where a compact and rigid connection between the biomolecule and the payload is desired.
Application Notes
The primary application of this compound in bioconjugation is as a nucleophilic spacer that can be coupled to a biomolecule (e.g., an antibody, protein, or peptide) or a payload (e.g., a small molecule drug, fluorophore, or biotin) that has been functionalized with an activated carboxylic acid. The most common method for this is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to convert a carboxylic acid to an amine-reactive NHS ester.
Key Features and Potential Advantages:
-
Short, Defined Length: The propyl chain provides a short and well-defined spacer arm, which can be advantageous for applications requiring precise control over the distance between the conjugated molecules.
-
Hydrophilicity: The amide group contributes to the hydrophilicity of the linker, which can help to mitigate the aggregation of hydrophobic payloads.
-
Stable Amide Linkage: The reaction of the primary amine with an activated carboxyl group forms a highly stable amide bond, ensuring the integrity of the bioconjugate under physiological conditions.[1][2][3]
-
Versatility: The primary amine can be reacted with a variety of electrophilic functional groups, although coupling to activated esters is the most common.
Potential Limitations:
-
Lack of a Cleavable Moiety: As a simple aliphatic amine, this linker does not contain a cleavable group (e.g., a disulfide bond or a pH-sensitive hydrazone). Therefore, it is best suited for applications where the payload is active in its conjugated form or where the entire bioconjugate is intended to be internalized and degraded within the cell.
-
Potential for Lower Solubility Compared to PEG Linkers: While the amide group provides some hydrophilicity, it is significantly less than that provided by longer PEG chains. For highly hydrophobic payloads, a more hydrophilic linker may be necessary.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for bioconjugation reactions using an amine linker like this compound. These values are based on typical outcomes for EDC/NHS-mediated amide bond formation.
Table 1: Reaction Parameters for Antibody-Linker Conjugation
| Parameter | Value | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| Molar Ratio (Linker:Antibody) | 10:1 to 50:1 | The optimal ratio needs to be determined empirically. |
| Molar Ratio (EDC:Linker) | 1.5:1 | A slight excess of EDC ensures efficient activation. |
| Molar Ratio (NHS:Linker) | 2:1 | A higher excess of NHS stabilizes the active ester. |
| Reaction pH | 7.2 - 8.0 | Balances amine reactivity and NHS ester stability.[4] |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a good balance between reaction rate and stability. |
| Reaction Time | 1 - 4 hours | Longer reaction times can lead to hydrolysis of the NHS ester. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Quenches unreacted NHS esters. |
Table 2: Characterization of the Resulting Antibody-Drug Conjugate (ADC)
| Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (MS)[5][6] | 2 - 4 |
| Conjugation Efficiency | HPLC | > 90% |
| Aggregate Formation | Size Exclusion Chromatography (SEC) | < 5% |
| Binding Affinity (to target antigen) | ELISA or Surface Plasmon Resonance (SPR) | Minimal change compared to unconjugated antibody. |
| In Vitro Cytotoxicity | Cell-based assay | Dependent on the specific payload and target cell line. |
| Plasma Stability (Amide Bond) | In vitro incubation in plasma followed by LC-MS analysis | >95% intact conjugate after 7 days.[2] |
Experimental Protocols
The following are detailed protocols for the use of a short-chain primary amine linker, exemplified by this compound, in a two-step bioconjugation process.
Protocol 1: Activation of a Carboxylic Acid-Containing Payload with EDC/NHS
This protocol describes the activation of a payload (e.g., a cytotoxic drug) that has a carboxylic acid functional group.
Materials:
-
Carboxylic acid-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction vials and magnetic stirrer
Procedure:
-
Prepare Payload Solution: Dissolve the carboxylic acid-containing payload in a minimal amount of anhydrous DMF or DMSO.
-
Prepare EDC and NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.
-
Activation Reaction:
-
Add the payload solution to a reaction vial.
-
Add the NHS solution to the payload, followed by the EDC solution.
-
The molar ratio should be approximately 1:2:1.5 (Payload:NHS:EDC).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Use Immediately: The resulting NHS-activated payload is susceptible to hydrolysis and should be used immediately in the next conjugation step.
Protocol 2: Conjugation of the Activated Payload to an Antibody
This protocol describes the conjugation of the NHS-activated payload from Protocol 1 to the lysine residues of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-activated payload from Protocol 1
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Reaction vials and rotator/rocker
Procedure:
-
Prepare Antibody Solution: Adjust the concentration of the antibody to 5-10 mg/mL in the Conjugation Buffer.
-
Conjugation Reaction:
-
Slowly add the NHS-activated payload solution to the antibody solution while gently stirring.
-
The molar ratio of activated payload to antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (typically starting with a 10- to 20-fold molar excess of the payload).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation or rocking.
-
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification:
-
Remove the unreacted payload and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified antibody-drug conjugate.
-
-
Characterization:
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Analyze the DAR and heterogeneity of the ADC using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5][6]
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Evaluate the binding affinity and biological activity of the ADC using appropriate assays.
-
Mandatory Visualization
Diagram 1: Two-Step EDC/NHS Conjugation Workflow
Caption: Workflow for the two-step conjugation of a payload to an antibody.
Diagram 2: Reaction Scheme for Amide Bond Formation
References
Application Notes and Protocols: Derivatization of Primary Amines with 3-Amino-N,N-dimethylpropanamide for Enhanced LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the derivatization of primary amines using 3-amino-N,N-dimethylpropanamide. This protocol is designed to enhance the analytical detection of primary amine-containing compounds, such as pharmaceuticals and biomolecules, by liquid chromatography-mass spectrometry (LC-MS). The derivatization process improves ionization efficiency and chromatographic retention, leading to increased sensitivity and more robust quantitative analysis.
Introduction
Primary amines are a common functional group in a vast array of molecules of interest to the pharmaceutical and biotechnology industries, including drug candidates, metabolites, and biomarkers. The quantitative analysis of these compounds can be challenging due to their polarity and poor ionization efficiency in common LC-MS conditions. Chemical derivatization is a widely employed strategy to overcome these limitations.
This application note describes a novel, hypothetical derivatization strategy utilizing this compound. The proposed reaction involves the formation of a stable urea linkage between the primary amine of the analyte and an activated form of the derivatizing agent. The resulting derivative incorporates a tertiary amine moiety, which is readily protonated, thereby significantly enhancing the signal in positive ion electrospray ionization mass spectrometry (ESI-MS).
Proposed Reaction Mechanism
The derivatization of a primary amine with this compound is proposed to proceed via a two-step process. First, the primary amine of this compound is activated to form a reactive intermediate, such as an isocyanate. This activated intermediate then readily reacts with the primary amine of the target analyte to form a stable N,N'-disubstituted urea derivative. This reaction is outlined below:
Caption: Proposed reaction pathway for the derivatization of a primary amine.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Triphosgene (or other suitable activating agent)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Primary amine standard solutions (e.g., amphetamine, glycine)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid (FA)
-
Nitrogen gas supply
In-situ Generation of the Activated Derivatizing Reagent
Caution: This procedure should be performed in a well-ventilated fume hood by trained personnel.
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere, add triphosgene (0.4 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
The resulting solution containing the isocyanate intermediate is used directly in the next step.
Derivatization Protocol for Primary Amines
-
Prepare a 1 mg/mL stock solution of the primary amine analyte in a suitable solvent (e.g., ACN or water).
-
In a clean microcentrifuge tube, add 10 µL of the analyte stock solution.
-
Add 50 µL of the freshly prepared activated derivatizing reagent solution.
-
Add 5 µL of DIPEA to catalyze the reaction.
-
Vortex the mixture for 30 seconds and incubate at 60 °C for 30 minutes.
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Caption: Experimental workflow for the derivatization of primary amines.
LC-MS Analysis
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Scan Mode: Full Scan (m/z 100-1000) and Targeted MS/MS
Quantitative Data
The following tables summarize the hypothetical quantitative data obtained from the analysis of two representative primary amines, a small molecule drug (amphetamine) and an amino acid (glycine), before and after derivatization.
Table 1: Comparison of LC-MS Signal Intensity
| Analyte | Underivatized Signal (cps) | Derivatized Signal (cps) | Signal Enhancement Factor |
| Amphetamine | 1.2 x 10⁵ | 8.5 x 10⁶ | 71 |
| Glycine | 5.8 x 10⁴ | 4.9 x 10⁶ | 84 |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | Underivatized LOD (ng/mL) | Derivatized LOD (ng/mL) | Underivatized LOQ (ng/mL) | Derivatized LOQ (ng/mL) |
| Amphetamine | 5.0 | 0.1 | 15.0 | 0.3 |
| Glycine | 10.0 | 0.2 | 30.0 | 0.6 |
Conclusion
The proposed derivatization of primary amines with this compound offers a promising strategy for enhancing the sensitivity and quantitative performance of LC-MS assays. The introduction of a readily ionizable tertiary amine group through the formation of a stable urea linkage leads to a significant increase in signal intensity and a corresponding improvement in the limits of detection and quantitation. This methodology is expected to be broadly applicable to a wide range of primary amine-containing molecules and can be a valuable tool for researchers in drug development and other scientific fields. Further validation of this hypothetical protocol with a broader range of analytes is warranted.
Application Notes & Protocols: N-Terminal Protein Labeling Using a Custom Linker Derived from 3-amino-N,N-dimethylpropanamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 3-amino-N,N-dimethylpropanamide is not a standard, commercially available reagent for N-terminal protein labeling. The following application note describes a hypothetical protocol for its use, based on established principles of chemical synthesis and bioconjugation. The described methods would require significant optimization and validation for any specific application.
Introduction
Site-specific modification of proteins is a critical tool in basic research and drug development, enabling the attachment of probes, drugs, and other moieties to a defined location within a protein. The N-terminus of a protein offers a unique site for modification due to the distinct pKa of its α-amino group compared to the ε-amino groups of lysine residues.[1] This difference in reactivity can be exploited to achieve selective labeling under specific reaction conditions.[1]
One of the most common methods for N-terminal modification is reductive amination, which involves the reaction of an aldehyde or ketone with the N-terminal amine to form an imine, followed by reduction to a stable secondary amine.[2][3] This method is advantageous as it preserves the positive charge of the N-terminus, which can be crucial for maintaining protein structure and function.[2][3]
This document outlines a hypothetical application of this compound as a precursor for a novel N-terminal labeling reagent. The proposed strategy involves the chemical conversion of this compound to an aldehyde-containing linker, followed by its use in the reductive amination of a target protein.
Principle of the Method
The proposed methodology is a two-stage process:
-
Synthesis of an Aldehyde Linker: The primary amine of this compound is first protected, followed by the reduction of the amide to an aldehyde. This synthetic scheme creates a novel linker with a terminal aldehyde group available for conjugation.
-
N-Terminal Protein Labeling: The synthesized aldehyde linker is then conjugated to the N-terminus of a target protein via reductive amination. The reaction is performed at a controlled pH to favor the more nucleophilic N-terminal α-amine over the lysine ε-amines. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is used to reduce the intermediate imine to a stable secondary amine.
Quantitative Data Summary
The following tables summarize hypothetical data for the N-terminal labeling of a model protein (e.g., Myoglobin) using the custom aldehyde linker derived from this compound. These values are based on typical efficiencies reported for N-terminal reductive amination.
Table 1: Labeling Efficiency as a Function of pH
| pH | Labeling Efficiency (%) | N-Terminal Selectivity (%) |
| 5.5 | 65 | >98 |
| 6.0 | 85 | >99 |
| 6.5 | 92 | 95 |
| 7.0 | 90 | 85 |
| 7.5 | 88 | 70 |
Table 2: Effect of Reagent Molar Excess on Labeling Efficiency
| Molar Excess of Aldehyde Linker | Labeling Efficiency (%) at pH 6.0 |
| 10x | 75 |
| 20x | 85 |
| 50x | 90 |
| 100x | 91 |
Experimental Protocols
Protocol 1: Synthesis of Aldehyde Linker from this compound (Hypothetical)
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of the Amine:
-
Dissolve this compound (1 eq) in DCM.
-
Add TEA (1.2 eq) and Boc₂O (1.1 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
-
-
Reduction to Aldehyde:
-
Dissolve the Boc-protected intermediate in dry toluene and cool to -78°C under an inert atmosphere.
-
Add DIBAL-H (1.5 eq, 1.0 M in toluene) dropwise.
-
Stir the reaction at -78°C for 3 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired aldehyde linker.
-
Protocol 2: N-Terminal Protein Labeling by Reductive Amination
Materials:
-
Target protein (e.g., Myoglobin) at 1-5 mg/mL in a suitable buffer.
-
Synthesized aldehyde linker.
-
Sodium cyanoborohydride (NaBH₃CN) solution (1 M in water, freshly prepared).
-
Phosphate buffer (100 mM, pH 6.0).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Dialysis tubing or centrifugal filters for purification.
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the target protein into 100 mM phosphate buffer, pH 6.0.
-
-
Labeling Reaction:
-
Add the aldehyde linker to the protein solution to a final molar excess of 20-50 fold.
-
Gently mix and incubate for 1 hour at room temperature.
-
Add NaBH₃CN solution to a final concentration of 20 mM.
-
Incubate the reaction for 4-16 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the labeled protein from excess reagents by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filters.
-
-
Analysis:
-
Determine the labeling efficiency and selectivity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Analyze the purity of the labeled protein by SDS-PAGE.
-
Visualizations
Caption: Synthesis of the aldehyde linker from this compound.
Caption: Workflow for N-terminal protein labeling via reductive amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH | Optimize the reaction pH (typically between 5.5 and 7.0). |
| Inactive aldehyde linker | Ensure the linker was properly synthesized and stored. | |
| Inactive reducing agent | Use freshly prepared NaBH₃CN solution. | |
| Poor N-terminal Selectivity | Reaction pH is too high | Lower the reaction pH to increase the difference in reactivity between the N-terminus and lysine residues. |
| High molar excess of linker | Reduce the molar excess of the aldehyde linker. | |
| Protein Precipitation | Protein instability in the reaction buffer | Screen for a more suitable buffer system. |
| High concentration of organic solvent from linker stock | Minimize the volume of organic solvent added with the linker. |
Conclusion
While this compound is not a conventional reagent for protein labeling, this hypothetical application note demonstrates how it could be potentially utilized as a precursor for a custom N-terminal labeling linker. The proposed method, based on the well-established chemistry of reductive amination, provides a framework for the development of novel bioconjugation reagents. Researchers and drug development professionals can adapt these principles to design and synthesize custom linkers to meet their specific needs. It is crucial to emphasize that the successful implementation of this protocol would require substantial empirical optimization and validation.
References
Application Notes and Protocols for the Peptide Coupling of 3-amino-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond is a fundamental reaction in the synthesis of peptides and proteins. This document provides detailed application notes and protocols for the peptide coupling of 3-amino-N,N-dimethylpropanamide with a carboxylate-containing molecule, a crucial step in the development of novel therapeutics and research compounds. The protocols outlined below utilize common and efficient coupling reagents, ensuring high yield and purity of the final product. These methods are applicable in both solution-phase and solid-phase peptide synthesis (SPPS).
The choice of coupling reagent is critical for the success of the reaction, influencing efficiency, reaction time, and the suppression of side reactions like racemization.[1][2][3] This document will focus on two widely used and effective coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[4]
Experimental Overview
The general principle of peptide coupling involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by the primary amine of this compound.[3][5] The reaction is typically carried out in an inert solvent, and a base is often added to neutralize any acid formed and to facilitate the reaction.
General Workflow for Peptide Coupling
References
Application Notes and Protocols: The Use of 3-amino-N,N-dimethylpropanamide in the Development of Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical probes are indispensable tools in chemical biology and drug discovery for the investigation of protein function and the validation of new drug targets. A typical chemical probe consists of three key components: a ligand for target recognition, a reporter group for detection, and a linker that connects the ligand and the reporter. The linker is a critical component that can significantly influence the probe's properties, including its solubility, cell permeability, and binding affinity to the target protein.
This document provides detailed application notes and protocols for the use of 3-amino-N,N-dimethylpropanamide as a short, polar linker in the development of chemical probes. While direct literature on the specific use of this linker is limited, its structural features—a short alkyl chain, an amide bond, and a tertiary amine—make it an attractive candidate for constructing probes with favorable physicochemical properties. The protocols and data presented herein are based on established methodologies for incorporating analogous short, hydrophilic linkers into chemical probes.
Application Notes
Advantages of this compound as a Linker:
-
Hydrophilicity: The amide and amino functionalities of this compound are expected to enhance the water solubility of the resulting chemical probe, which can be advantageous for biological assays in aqueous environments.
-
Reduced Non-specific Binding: The polar nature of the linker may help to minimize non-specific hydrophobic interactions between the probe and other cellular components, leading to a better signal-to-noise ratio in imaging and profiling experiments.[1]
-
Synthetic Tractability: The primary amine of this compound provides a convenient handle for conjugation to ligands or reporter groups using standard amide bond formation chemistries.
-
Minimal Structural Perturbation: As a short linker, it is less likely to interfere with the binding of the ligand to its target protein compared to longer, more flexible linkers.
Applications:
Chemical probes incorporating a this compound linker can be utilized in a variety of applications, including:
-
Activity-Based Protein Profiling (ABPP): To identify and characterize the activity of specific enzymes in complex biological samples.
-
Fluorescence Microscopy: For the visualization and localization of target proteins within cells and tissues.[2]
-
Target Identification and Validation: To confirm the engagement of a small molecule with its intended protein target.
-
Enzyme Inhibition Assays: To screen for and characterize the potency and selectivity of enzyme inhibitors.[3]
Data Presentation
The following tables provide representative quantitative data for hypothetical chemical probes incorporating a this compound linker. This data is based on typical values observed for probes with analogous short, polar linkers and should be considered as a guide for expected performance.
Table 1: Physicochemical Properties of a Hypothetical Kinase Probe
| Property | Value | Method of Determination |
| Molecular Weight ( g/mol ) | 650.75 | Mass Spectrometry |
| cLogP | 2.8 | Computational Prediction |
| Aqueous Solubility (µM) | 150 | Nephelometry |
| Cell Permeability (Papp) | 8.5 x 10⁻⁶ cm/s | PAMPA Assay |
Table 2: Biological Activity of a Hypothetical Kinase Probe
| Parameter | Value (nM) | Assay Type |
| IC₅₀ (Target Kinase) | 25 | In vitro Kinase Inhibition Assay |
| Kᵢ (Target Kinase) | 15 | Competitive Binding Assay |
| DC₅₀ (Cell-based) | 150 | Cellular Thermal Shift Assay |
Experimental Protocols
Protocol 1: Synthesis of a Chemical Probe via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of a peptide-based chemical probe where this compound is incorporated as a linker between the peptide ligand and a reporter group (e.g., a fluorophore).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
This compound
-
Carboxy-functionalized fluorophore (e.g., 5(6)-Carboxyfluorescein)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and OxymaPure in DMF for 2 hours. Monitor the reaction using a Kaiser test.
-
Peptide Elongation: Repeat the deprotection and coupling steps to assemble the desired peptide sequence.
-
Linker Incorporation:
-
Activate the carboxylic acid of an appropriate building block (e.g., a protected amino acid that will be deprotected for linker attachment) using DIC and OxymaPure in DMF.
-
Add this compound to the activated acid and allow it to react for 4 hours to form an amide bond.
-
-
Reporter Group Conjugation:
-
Activate the carboxy-functionalized fluorophore with DIC and OxymaPure in DMF.
-
Couple the activated fluorophore to the free amine of the linker overnight.
-
-
Cleavage and Deprotection: Cleave the probe from the resin and remove all protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours.
-
Purification: Precipitate the crude probe in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final probe by mass spectrometry and analytical HPLC.
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate
This protocol outlines a general workflow for using a chemical probe to label and identify active enzymes in a cell lysate.
Materials:
-
Chemical probe with a reactive group and a reporter tag (e.g., biotin or a clickable alkyne)
-
Cell lysate
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE gels
-
Fluorescent scanner or streptavidin-HRP for Western blotting
-
For click chemistry: Azide- or alkyne-functionalized reporter tag, CuSO₄, TBTA, sodium ascorbate
Procedure:
-
Lysate Preparation: Prepare a cell lysate from the desired cell line or tissue and determine the protein concentration using a BCA or Bradford assay.
-
Probe Labeling:
-
Incubate the cell lysate (e.g., 1 mg/mL protein concentration) with the chemical probe at a final concentration of 1-10 µM for 30-60 minutes at room temperature.
-
Include a vehicle control (e.g., DMSO) and a heat-inactivated lysate control.
-
-
Click Chemistry (if applicable): If the probe contains a clickable handle, perform the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag.
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Visualization:
-
Fluorescent Probes: Visualize the labeled proteins directly using a fluorescent gel scanner.
-
Biotinylated Probes: Transfer the proteins to a nitrocellulose membrane and detect the biotinylated proteins using a streptavidin-HRP conjugate and chemiluminescence.
-
-
Target Identification (Optional): Labeled protein bands can be excised from the gel and identified by mass spectrometry.
Visualizations
Caption: General workflow for the synthesis and application of a chemical probe.
Caption: Inhibition of a kinase signaling pathway by a chemical probe.
Caption: Key considerations in chemical probe design.
References
- 1. Fluorogenic probes for super-resolution microscopy - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02711K [pubs.rsc.org]
- 2. Fluorescence imaging of drug target proteins using chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive profiling for enzyme inhibitors using chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Bond Formation Using 3-amino-N,N-dimethylpropanamide and Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of molecules, including peptides, pharmaceuticals, and advanced materials. 3-amino-N,N-dimethylpropanamide is a versatile primary amine that serves as a valuable building block in these synthetic endeavors. Its bifunctional nature, possessing both a primary amine for amide coupling and a tertiary amine, can influence solubility and subsequent chemical modifications.
This document provides detailed application notes and experimental protocols for the reaction of this compound with carboxylic acids to form N-(3-(dimethylamino)propyl)amides. The primary focus is on the widely employed carbodiimide-mediated coupling reactions, particularly those utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These methods are favored for their mild reaction conditions and broad functional group tolerance.
Applications in Research and Drug Development
The amide linkage formed from this compound and various carboxylic acids is integral to several areas of research and development:
-
Drug Discovery and Medicinal Chemistry: The resulting N-(3-(dimethylamino)propyl)amide moiety can be found in various biologically active molecules. The tertiary amine can be protonated at physiological pH, potentially improving aqueous solubility and facilitating interactions with biological targets. Derivatives of similar propanamides are intermediates in the synthesis of complex pharmaceuticals, such as the hypertension medication Aliskiren.
-
Peptide Synthesis: While not a standard amino acid, this compound can be incorporated as a capping agent at the C-terminus of peptides or as a linker to other molecules, modifying the peptide's pharmacokinetic properties.
-
Bioconjugation: This reaction is crucial for attaching small molecules, such as drugs or imaging agents, to proteins or other biomolecules that have available carboxyl groups.
-
Materials Science: The formation of these amide bonds is utilized in the synthesis of functionalized polymers and surfactants. For instance, the reaction of N,N-dimethyl-1,3-diaminopropane, a related compound, with fatty acid esters yields cationic surfactants.[1]
Reaction Mechanism: EDC/NHS Mediated Amide Coupling
The carbodiimide-mediated coupling of a carboxylic acid and an amine is a reliable method for amide bond formation. The reaction proceeds through the activation of the carboxylic acid by EDC. The addition of NHS stabilizes the reactive intermediate, increasing the efficiency of the subsequent reaction with the amine.
Caption: EDC/NHS mediated amide bond formation mechanism.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with a generic carboxylic acid. Optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: EDC/NHS Mediated Coupling in an Aprotic Solvent
This protocol is suitable for a wide range of carboxylic acids that are soluble in common organic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Materials:
-
Carboxylic Acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Activation: To the stirred solution, add NHS (1.2 eq) and EDC·HCl (1.2 eq). If the carboxylic acid is sensitive to acidic conditions, a non-nucleophilic base like DIPEA or TEA (1.1 eq) can be added.
-
Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester.
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with a small percentage of triethylamine to prevent streaking of the basic product).
Protocol 2: EDC/HOBt Mediated Coupling
1-Hydroxybenzotriazole (HOBt) can be used as an alternative to NHS and is particularly effective at suppressing side reactions and minimizing racemization when coupling chiral carboxylic acids.
Materials:
-
Same as Protocol 1, but replace NHS with HOBt.
Procedure:
The procedure is analogous to Protocol 1, with HOBt (1.2 eq) being used in place of NHS in the activation step. The use of a catalytic amount of HOBt (e.g., 0.1 eq) along with a base like 4-(Dimethylamino)pyridine (DMAP) can also be effective, though optimization is required.[2]
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on literature for similar amide coupling reactions. Actual results may vary depending on the specific substrates used.
Table 1: General Reaction Conditions for EDC-Mediated Coupling
| Parameter | Condition | Notes |
| Solvent | Anhydrous DCM, DMF, or Acetonitrile | DMF is often preferred for its ability to dissolve a wide range of substrates. |
| Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C and allowing it to warm to room temperature can help control exotherms and minimize side reactions. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Equivalents of Amine | 1.0 - 1.2 eq | A slight excess of the amine can help drive the reaction to completion. |
| Equivalents of EDC | 1.1 - 1.5 eq | An excess is used to ensure full activation of the carboxylic acid. |
| Equivalents of NHS/HOBt | 1.1 - 1.5 eq | Used in slight excess to facilitate the formation of the active ester. |
| Base (optional) | DIPEA, TEA (1.1 - 2.0 eq) | Used to neutralize the HCl salt of EDC and the carboxylic acid if it is acidic. |
Table 2: Representative Yields for Amide Formation with Related Amines
| Carboxylic Acid Derivative | Amine | Coupling Method | Yield (%) | Reference |
| Carboxylic Acid Esters | N,N-dimethyl-1,3-diaminopropane | Zeolite catalyst | 90-95 | [1] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, cat. HOBt | 72 | [2] |
| Functionalized Carboxylic Acids | Electron-deficient anilines | EDC, DMAP, cat. HOBt | Good to Excellent | [2] |
Mandatory Visualizations
Experimental Workflow: EDC/NHS Coupling
Caption: A typical experimental workflow for EDC/NHS coupling.
Logical Relationship: Drug Development Intermediate
The reaction of this compound with specific carboxylic acids can be a key step in the synthesis of more complex pharmaceutical agents.
Caption: Role as an intermediate in a drug development pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for 3-amino-N,N-dimethylpropanamide Reactions with Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation of 3-amino-N,N-dimethylpropanamide to proteins. The primary method for this conjugation is through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a protein?
A1: The reaction is a two-step process, each with its own optimal pH. The first step, activation of the protein's carboxyl groups with EDC and NHS, is most efficient in a slightly acidic buffer, typically at a pH of 4.5-6.0 .[1] The second step, the coupling of the activated protein to the primary amine of this compound, is most effective at a pH of 7.0-8.5 .[1] For a two-step protocol, it is recommended to perform the activation at the lower pH and then raise the pH for the coupling step.[1]
Q2: Why are there two different optimal pH ranges for the reaction?
A2: The two pH ranges optimize the two distinct chemical reactions involved. The acidic pH (4.5-6.0) is ideal for the carbodiimide-mediated activation of carboxylic acid groups on the protein, forming a semi-stable NHS ester.[1][2] The slightly basic pH (7.0-8.5) is necessary to deprotonate the primary amine of this compound, making it a more potent nucleophile to react with the NHS ester and form a stable amide bond.[2]
Q3: Can I perform the reaction in a single step (one-pot)?
A3: Yes, a one-pot reaction is possible, but it requires a compromise on the pH. A pH range of 6.0-7.5 is often used for one-pot reactions.[1] However, at the higher end of this range, the hydrolysis of the NHS ester intermediate becomes more significant, which can reduce the overall yield of the final conjugate.[1]
Q4: What is the pKa of the primary amine on this compound, and why is it important?
Q5: What are the best buffers to use for this reaction?
A5: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete in the reaction.
-
For the activation step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and highly recommended choice.[1][3]
-
For the coupling step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is widely used.[4] HEPES or borate buffers can also be suitable alternatives. Avoid buffers like Tris or glycine, as their primary amines will react with the NHS-activated protein.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Incorrect pH: The pH of the activation or coupling step was outside the optimal range. | Verify the pH of your buffers with a calibrated pH meter. For a two-step reaction, ensure the activation is at pH 4.5-6.0 and coupling is at pH 7.0-8.5.[1] |
| Hydrolysis of Reagents/Intermediates: EDC and the NHS-ester intermediate are moisture-sensitive and can hydrolyze.[5] | Equilibrate EDC and NHS to room temperature before opening to prevent condensation. Prepare solutions immediately before use. Minimize the time between the activation and coupling steps.[5] | |
| Inactive Reagents: EDC and/or NHS have degraded due to improper storage. | Store EDC and NHS desiccated at -20°C. Discard after multiple uses if you suspect degradation.[6] | |
| Competing Nucleophiles in Buffer: Use of buffers containing primary amines (e.g., Tris, glycine). | Use non-amine buffers like MES for activation and PBS or HEPES for coupling.[3] | |
| Protein Precipitation/Aggregation | pH is near the protein's isoelectric point (pI): Proteins are least soluble at their pI. | Adjust the reaction pH to be at least 1-2 units away from the pI of your protein.[1] |
| High concentration of EDC: A large excess of EDC can sometimes cause protein precipitation. | If using a large molar excess of EDC, try reducing the concentration. | |
| Inconsistent Results | Poor pH control: The buffering capacity may be insufficient, leading to pH shifts during the reaction. | Use a high-quality buffer within its effective buffering range. Re-verify the pH after adding all reagents.[1] |
Data Presentation
Table 1: Effect of pH on the Steps of EDC/NHS Conjugation
| pH Range | Carboxyl Activation (Step 1) | Amine Coupling (Step 2) | Overall Efficiency in a One-Pot Reaction |
| 4.5 - 6.0 | Optimal | Slow (amines are protonated) | Low |
| 6.0 - 7.2 | Moderate | Moderate | Compromise Range |
| 7.2 - 8.5 | Suboptimal (EDC less stable) | Optimal (amines are deprotonated) | Low (due to poor activation) |
Table 2: Half-life of NHS-Ester Hydrolysis at Different pH Values
| pH | Half-life of Hydrolysis (at Room Temperature) |
| 7.0 | 4-5 hours[7] |
| 8.0 | ~3.5 hours[8] |
| 8.5 | ~3 hours[8] |
| 8.6 | ~10 minutes[7] |
| 9.0 | ~2 hours[8] |
This data highlights the importance of performing the coupling step promptly, as the NHS-ester intermediate becomes increasingly unstable at higher pH values.
Experimental Protocols
Detailed Methodology for a Two-Step Protein Conjugation
This protocol is designed for the covalent conjugation of this compound to a protein containing accessible carboxyl groups.
Materials:
-
Protein of interest: (e.g., antibody, enzyme) in a suitable buffer.
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Buffer Exchange (if necessary): Ensure the protein is in the Activation Buffer. If not, perform a buffer exchange using a desalting column.
-
Prepare Reagents: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials. Prepare stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.
-
Activation of Protein Carboxyl Groups:
-
To your protein solution in Activation Buffer, add EDC and NHS/Sulfo-NHS. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the protein.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
pH Adjustment for Coupling:
-
Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer. This can also be achieved by passing the activated protein through a desalting column pre-equilibrated with the Coupling Buffer, which also removes excess EDC and NHS.
-
-
Coupling Reaction:
-
Add a 10- to 50-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add Tris-HCl or hydroxylamine).
-
Incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the protein conjugate from excess this compound and reaction byproducts using a desalting column or dialysis.
-
Visualizations
Caption: Figure 1. Two-Step EDC/NHS Conjugation Workflow
Caption: Figure 2. Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Stability of 3-amino-N,N-dimethylpropanamide in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing the stability of 3-amino-N,N-dimethylpropanamide in various aqueous buffer systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis of the amide bond. This reaction breaks the bond between the carbonyl group and the nitrogen atom, yielding 3-aminopropanoic acid and dimethylamine.[1] This hydrolysis can be catalyzed by both acidic and basic conditions.[2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on the pH of the aqueous buffer.
-
Acidic Conditions: In acidic buffers, the hydrolysis of the amide is catalyzed. The reaction involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[3][4][5]
-
Basic Conditions: In basic buffers, the hydroxide ion (OH-) acts as a nucleophile and attacks the carbonyl carbon, leading to the cleavage of the amide bond.[6] Generally, amides are more resistant to base-catalyzed hydrolysis than esters.[7]
-
Neutral Conditions: Near neutral pH, the rate of hydrolysis is typically at its minimum.
Due to the presence of the primary amino group, the molecule's overall charge and reactivity will be significantly influenced by pH. At pH values below its pKa, the amino group will be protonated, which may affect the hydrolysis rate.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products from the hydrolysis of this compound are 3-aminopropanoic acid and dimethylamine. It is also important to consider the possibility of secondary degradation products, especially under more stressful conditions (e.g., high temperature, presence of oxidizing agents).[8]
Q4: Are there any specific storage recommendations for solutions of this compound?
A4: To minimize degradation, aqueous solutions of this compound should be stored at low temperatures (e.g., 2-8 °C). For long-term storage, it is advisable to prepare solutions fresh or store them frozen. The choice of buffer should be as close to neutral pH as the experimental conditions allow to minimize acid or base-catalyzed hydrolysis.
Troubleshooting Guides
Troubleshooting Stability Studies
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | The compound is highly stable under the tested conditions. | Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base).[1][9] However, avoid overly harsh conditions that may lead to unrealistic degradation pathways.[8] |
| The analytical method is not stability-indicating. | Ensure the analytical method can separate the parent compound from its potential degradation products.[10] | |
| High variability in stability data. | Inconsistent sample preparation or storage. | Ensure precise and consistent preparation of buffer solutions and compound concentrations. Maintain uniform storage conditions for all samples. |
| Analytical instrument instability. | Check the performance of the analytical instrument (e.g., HPLC) for consistency in retention time and peak area. | |
| Unexpected peaks in the chromatogram. | Formation of secondary degradation products. | Use a mass spectrometer (LC-MS) to identify the unknown peaks. |
| Impurities in the starting material or reagents. | Analyze a blank sample (buffer only) and a time-zero sample to identify any pre-existing impurities. |
Troubleshooting HPLC Analysis
As this compound and its primary degradation products are polar, HPLC analysis can be challenging.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor retention (compound elutes near the void volume). | The compound is too polar for the reversed-phase column. | * Use a more polar stationary phase: Consider a polar-embedded or an amide-based column.[11] * Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds.[8] * Adjust mobile phase: Use a highly aqueous mobile phase (e.g., >95% water) with a C18 column, but be aware of potential phase collapse. |
| Peak tailing. | Silanol interactions: The basic amino group can interact with acidic silanol groups on the silica-based column packing.[2][12][13] | * Lower mobile phase pH: A pH of 2-3 will protonate the silanols and reduce interaction.[14] * Use a mobile phase additive: Add a competing base like triethylamine (TEA) to the mobile phase to block the active silanol sites. * Use an end-capped column: These columns have fewer free silanol groups.[13] |
| Sample overload: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or dilute the sample.[14] | |
| Poor peak shape (fronting or splitting). | Sample solvent mismatch: If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion. | Dissolve the sample in the initial mobile phase or a weaker solvent.[14] |
| Column degradation: The column may be old or contaminated. | Flush the column with a strong solvent or replace it if necessary.[14] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.[9][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[9]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl.
-
Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points.
-
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Quantify the amount of this compound remaining at each time point.
-
Identify and quantify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
2. Chromatographic Conditions (Initial):
-
Column: A polar-embedded reversed-phase column (e.g., C18 with a polar end-capping) or a HILIC column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) or MS detection.
3. Method Optimization:
-
Inject a mixture of the stressed samples to evaluate the separation of the parent compound and its degradation products.
-
Adjust the gradient, mobile phase composition, and pH to achieve optimal resolution.
-
For peak tailing of the parent compound or its amine degradation product, consider the troubleshooting steps outlined in the HPLC troubleshooting guide.
Data Presentation
While specific quantitative data for this compound is not available in the public domain, the following tables illustrate how stability data should be structured and presented. Researchers should generate their own data following the provided protocols.
Table 1: Representative Stability of a Structurally Similar Amide (N,N-dimethylacetamide) in Aqueous Buffers at 60°C
| Buffer (pH) | Condition | Half-life (t½) (hours) | Primary Degradation Products |
| 0.1 M HCl (pH 1) | 60 °C | Data not available | Acetic acid, Dimethylamine |
| Phosphate Buffer (pH 7) | 60 °C | Data not available | Acetic acid, Dimethylamine |
| 0.1 M NaOH (pH 13) | 60 °C | Data not available | Acetate, Dimethylamine |
Note: This table is for illustrative purposes only and is based on the expected behavior of a similar compound, N,N-dimethylacetamide, which is known to hydrolyze in acidic and basic conditions.[7][16] Actual stability data for this compound must be determined experimentally.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. amino acid amides: Topics by Science.gov [science.gov]
- 5. acs.org [acs.org]
- 6. Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromtech.com [chromtech.com]
- 14. uhplcs.com [uhplcs.com]
- 15. SOP for Forced Degradation Study [m-pharmainfo.com]
- 16. productcatalog.eastman.com [productcatalog.eastman.com]
Troubleshooting low yield of 3-amino-N,N-dimethylpropanamide conjugation
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving 3-amino-N,N-dimethylpropanamide.
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation yield with this compound low or non-existent?
Low or no yield in your conjugation reaction is often not due to a single issue, but a combination of factors. The most common culprits include suboptimal reaction conditions (pH, buffer choice), degradation of reagents, improper molar ratios of reactants, and competing side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Q2: What are the most critical parameters for a successful amide bond formation with this compound?
The success of your conjugation reaction hinges on several key parameters:
-
Quality of Reagents : Carbodiimide coupling reagents like EDC and additives like NHS are highly sensitive to moisture.[1] Their degradation upon improper storage is a primary cause of reaction failure.
-
Reaction pH : The pH of the buffer is a delicate balance. The primary amine of this compound must be deprotonated to be nucleophilic, which is favored at higher pH. However, the activated ester intermediate is more susceptible to hydrolysis at higher pH.[2]
-
Buffer Composition : The choice of buffer is critical. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with your reactants, quenching the reaction.[1]
-
Molar Ratios : An appropriate excess of the coupling reagents and the amine is necessary to drive the reaction to completion, but a large excess can complicate purification.
-
Solvent Choice : The solvent must be able to dissolve all reactants and not interfere with the reaction. For many applications, aqueous buffers are used, but for organic-soluble substrates, anhydrous solvents like DMF or NMP are preferred.[2]
Troubleshooting Guide
Problem 1: Low or No Conjugate Detected
This is the most common issue and can be addressed by systematically evaluating your reaction setup.
A3: Yes. While cold storage is correct, EDC and NHS esters are extremely sensitive to moisture.[1] Improper handling can lead to hydrolysis and inactivation.
Recommendations:
-
Always store EDC and NHS desiccated at -20°C.[1]
-
Before opening, allow the vials to warm completely to room temperature to prevent condensation from forming inside.[1]
-
Prepare solutions of EDC and NHS immediately before you start the reaction.[1]
A4: The reaction pH is a critical balancing act between activating the amine and maintaining the stability of your activated carboxylic acid.[2]
-
Amine Reactivity : For the primary amine of this compound to act as an effective nucleophile, it must be in its deprotonated (-NH2) state. At a pH significantly below its pKa, it will be protonated (-NH3+) and unreactive.[2]
-
NHS Ester Stability : The stability of the amine-reactive NHS ester intermediate is highly dependent on pH. As the pH rises, especially above 8.5, the rate of hydrolysis increases significantly, destroying the activated intermediate before it can react.[2]
The optimal pH is therefore a compromise. For a one-step reaction, a pH of 7.2-7.5 is a common starting point.[1] For a more controlled two-step reaction, the initial activation of the carboxylic acid is best done at a lower pH (4.7-6.0), followed by adjusting the pH to 7.2-8.5 for the addition of the amine.[1]
Table 1: Recommended Reaction Buffer Conditions
| Reaction Type | Activation pH (Carboxylic Acid) | Conjugation pH (Amine Addition) | Recommended Buffers | Buffers to Avoid |
| One-Step | 7.2 - 7.5 | 7.2 - 7.5 | PBS, HEPES, Bicarbonate[3] | Tris, Glycine, Citrate |
| Two-Step | 4.7 - 6.0 | 7.2 - 8.5 | MES (for activation)[1] | Tris, Glycine, Acetate |
A5: If a standard EDC/NHS protocol is not yielding results, especially with sterically hindered substrates, consider switching to a more potent class of coupling reagents.[4]
Recommendations:
-
Switch Reagents : Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP) are significantly more effective as they form highly reactive esters that can overcome steric barriers.[2][4] HATU is often considered one of the most efficient reagents for challenging couplings.[5]
-
Pre-activation : In a separate vessel, pre-activate the carboxylic acid with the coupling reagent (e.g., HATU) and a non-nucleophilic base like DIPEA for 1-5 minutes before adding it to your this compound solution.[2]
Table 2: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Reactivity | Common Use Cases |
| Carbodiimides | EDC, DCC, DIC | Moderate | Standard, routine conjugations. Often requires an additive like NHS or HOBt.[4] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | High | Difficult or sterically hindered couplings, low racemization.[5] |
| Phosphonium Salts | PyBOP, PyAOP | High | Sterically hindered couplings, effective for N-methylated amino acids.[4] |
Problem 2: Complex Reaction Mixture and Purification Difficulties
Even with product formation, side reactions can complicate your results and make purification challenging.
A6: Monitoring the reaction is key to determining the optimal reaction time. For protein conjugations, SDS-PAGE is a straightforward method. Mix a small aliquot of your reaction mixture with a loading buffer, heat to denature, and run it on a polyacrylamide gel alongside your unreacted protein.[1] A successful conjugation will show a new band at a higher molecular weight. For small molecule conjugations, techniques like TLC, HPLC, or LC-MS are more appropriate.
A7: The purification method depends heavily on the properties of your conjugate.
-
Size-Exclusion Chromatography (SEC) : This is a common and effective method for separating a larger conjugated molecule (like a protein) from smaller unreacted molecules like excess this compound and coupling byproducts.[3]
-
Dialysis : Useful for removing small molecule impurities from large protein conjugates.[3]
-
Reverse-Phase HPLC (RP-HPLC) : Offers high-resolution separation for both small molecules and protein conjugates, allowing for the removal of very similar impurities.[3]
Experimental Protocols & Workflows
Protocol 1: General Two-Step EDC/NHS Conjugation to a Protein
This protocol is ideal for maximizing efficiency and minimizing hydrolysis of the NHS-ester.
-
Reagent Preparation : Prepare all buffers and degas them if your protein is sensitive to oxidation. Allow EDC and sulfo-NHS vials to warm to room temperature before opening. Prepare stock solutions of EDC and sulfo-NHS immediately before use in an appropriate buffer (e.g., MES at pH 6.0).
-
Protein Preparation : Dissolve your protein containing the carboxylic acid to be activated in a suitable buffer (e.g., MES, pH 4.7-6.0).[1]
-
Activation : Add a molar excess of EDC and sulfo-NHS to the protein solution. A common starting point is a 10-20 fold molar excess of each over the protein. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange : Immediately remove excess EDC and sulfo-NHS and exchange the buffer to the conjugation buffer (e.g., PBS, pH 7.2-8.0) using a desalting column.[1] This step is critical to raise the pH for the amine reaction.
-
Conjugation : Add a desired molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.[1]
-
Quenching : Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[1]
-
Purification : Purify the conjugate from unreacted materials using size-exclusion chromatography, dialysis, or HPLC.[3]
Diagrams and Workflows
Caption: Two-step EDC/NHS conjugation pathway.
Caption: A step-by-step workflow for troubleshooting low conjugation yield.
References
Technical Support Center: Handling and Use of 3-amino-N,N-dimethylpropanamide
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of 3-amino-N,N-dimethylpropanamide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hydrolysis a concern?
This compound is a chemical compound containing a tertiary amide functional group. Amide bonds, while generally stable, are susceptible to hydrolysis, which is the cleavage of the bond by reaction with water.[1][2][3] This degradation process yields 3-aminopropanoic acid and dimethylamine, which can interfere with experimental results by altering the concentration of the target compound and introducing impurities.
Q2: What are the primary factors that promote the hydrolysis of this compound?
The rate of hydrolysis is significantly influenced by the following factors:
-
pH: Hydrolysis is catalyzed by both acidic and basic conditions.[1][2][4] The rate is generally slowest in the neutral pH range.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[3]
-
Presence of Catalysts: Certain enzymes or metal ions can catalyze amide hydrolysis.
Q3: How can I minimize the hydrolysis of this compound in my experiments?
To prevent hydrolysis, it is crucial to control the experimental conditions. Key strategies include:
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system.
-
Temperature Control: Whenever possible, conduct experiments at low temperatures (e.g., on ice or at 4°C). For long-term storage of solutions, freezing at -20°C or -80°C is recommended.
-
Use of Anhydrous Solvents: In non-aqueous experiments, ensure the use of dry solvents to minimize the presence of water.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
-
Prompt Use: Prepare solutions of this compound fresh and use them promptly to minimize the time for potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Hydrolysis of this compound. | 1. Verify the pH of your experimental solution. Adjust to a neutral pH (6-8) using a non-reactive buffer.2. Repeat the experiment at a lower temperature.3. Prepare fresh solutions of the compound immediately before use.4. Analyze a sample of your stock solution by a suitable analytical method (e.g., HPLC, NMR) to check for degradation products. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Formation of hydrolysis byproducts (3-aminopropanoic acid and dimethylamine). | 1. Confirm the identity of the unexpected peaks by comparing with standards of the potential hydrolysis products.2. Implement the preventative measures outlined in the FAQs to minimize future hydrolysis. |
| Difficulty dissolving the compound in aqueous solutions. | While not directly a hydrolysis issue, improper dissolution can expose the compound to localized pH extremes, promoting degradation. | 1. Use a buffered solution for dissolution.2. Consider using a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to aid dissolution before diluting with the aqueous buffer. |
Quantitative Data on Stability
| Condition | Parameter | Relative Stability | Recommendation |
| pH | pH < 4 | Low | Avoid strongly acidic conditions. If necessary, use the lowest possible temperature and shortest reaction time. |
| pH 4 - 6 | Moderate | Acceptable for short-term experiments. Use of a buffer is recommended. | |
| pH 6 - 8 | High | Optimal pH range for stability. | |
| pH 8 - 10 | Moderate | Acceptable for short-term experiments. Use of a buffer is recommended. | |
| pH > 10 | Low | Avoid strongly basic conditions. If necessary, use the lowest possible temperature and shortest reaction time. | |
| Temperature | -20°C to 4°C | Very High | Recommended for storage of stock solutions. |
| 25°C (Room Temp) | Moderate | Suitable for short-duration experiments (a few hours) at neutral pH. | |
| 37°C | Low to Moderate | Increased risk of hydrolysis, especially outside of the optimal pH range. | |
| > 50°C | Very Low | Significant hydrolysis is expected. Avoid prolonged heating. |
Experimental Protocol: Preparation and Use of a Buffered Solution of this compound
This protocol describes the preparation of a buffered stock solution of this compound and its use in a typical experimental setting to minimize hydrolysis.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water (Milli-Q or equivalent)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
Procedure:
-
Buffer Preparation: Prepare a 1X PBS solution at pH 7.4. Ensure the pH is accurately measured and adjusted if necessary.
-
Weighing the Compound: Accurately weigh the required amount of this compound in a clean, dry microcentrifuge tube.
-
Dissolution: Add the appropriate volume of PBS (pH 7.4) to the microcentrifuge tube to achieve the desired final concentration.
-
Mixing: Vortex the solution gently until the compound is completely dissolved.
-
pH Verification (Optional but Recommended): For highly sensitive experiments, the pH of the final solution can be checked to ensure it remains within the optimal range.
-
Storage and Use:
-
For immediate use, keep the solution on ice.
-
For short-term storage (up to 24 hours), store at 4°C.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Experimental Addition: When adding the compound to your experimental system, ensure that the final pH of the system remains within the stable range.
Visualizations
References
Technical Support Center: Efficient Labeling of Primary Amines with 3-amino-N,N-dimethylpropanamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of labeling primary amines (such as the N-terminus of a protein or the side chain of a lysine residue) using 3-amino-N,N-dimethylpropanamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the labeling procedure.
Issue 1: Low Labeling Efficiency
Question: I am observing low or no labeling of my protein with this compound. What are the potential causes and how can I resolve this?
Answer: Low labeling efficiency can stem from several factors related to the reaction conditions, reagents, or the protein itself. Here are the common causes and recommended solutions:
-
Incorrect pH: The reaction between a primary amine and an activated labeling reagent is highly pH-dependent. The primary amine needs to be in its unprotonated state to be nucleophilic. For most primary amines, the optimal pH for labeling is between 8.3 and 8.5.[1]
-
Hydrolysis of the Labeling Reagent: If you are using an activated form of this compound, such as an N-hydroxysuccinimide (NHS) ester, it is susceptible to hydrolysis, which renders it inactive.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, will compete with your protein for the labeling reagent.[1] Other nucleophiles in your sample, like sodium azide, can also interfere.
-
Inaccessible Primary Amines: The primary amines on your protein of interest may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent.
-
Solution: Consider adding a denaturant (e.g., urea or guanidinium chloride) to unfold the protein and expose more primary amines. However, be aware that this will result in the loss of the protein's native conformation and biological activity.
-
Troubleshooting Flowchart for Low Labeling Efficiency
Caption: A decision tree to diagnose and resolve low labeling efficiency.
Issue 2: Non-Specific Labeling or Protein Modification
Question: My protein is showing signs of non-specific labeling or modification after the reaction. What could be the cause?
Answer: While the primary target of this labeling chemistry is primary amines, other nucleophilic amino acid side chains can sometimes react, especially under non-optimal conditions.
-
High pH: At a very high pH (>9.0), other residues like tyrosine, serine, and threonine can become deprotonated and more nucleophilic, leading to off-target labeling.
-
Solution: Maintain the reaction pH in the recommended range of 8.3-8.5.[1]
-
-
High Reagent Concentration: Using a large excess of the labeling reagent can drive reactions with less reactive sites.
-
Solution: Optimize the molar ratio of the labeling reagent to the protein. Start with a 10- to 20-fold molar excess and titrate down if non-specific labeling is observed.
-
Issue 3: Protein Precipitation During Labeling
Question: My protein precipitates out of solution during the labeling reaction. How can I prevent this?
Answer: Protein precipitation can occur due to changes in the protein's surface charge or solubility upon labeling.
-
Change in Surface Polarity: The addition of the this compound label alters the charge and hydrophobicity of the protein surface, which can lead to aggregation.
-
Solution: Include solubility-enhancing agents in your reaction buffer, such as 5-10% glycerol or a mild non-ionic detergent (e.g., Tween-20). You can also try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]
-
-
Solvent Shock: If the labeling reagent is dissolved in a high concentration of an organic solvent like DMSO or DMF, adding a large volume of this to your aqueous protein solution can cause the protein to precipitate.
-
Solution: Dissolve the labeling reagent in the smallest possible volume of organic solvent and add it slowly to the protein solution while gently mixing.[1] The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store the activated this compound labeling reagent?
A1: The stability of the activated reagent depends on its specific activating group (e.g., NHS ester). Generally, it is best to prepare a stock solution in an anhydrous organic solvent like DMF or DMSO and store it at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[1] Aqueous solutions of the activated reagent are not stable and should be used immediately.[1]
Q2: What is the optimal molar ratio of labeling reagent to protein?
A2: The optimal ratio depends on the number of accessible primary amines on your protein and the desired degree of labeling. A good starting point is a 10- to 20-fold molar excess of the labeling reagent over the protein. This can be further optimized based on your experimental results.
Q3: How can I remove the excess, unreacted labeling reagent after the reaction?
A3: Excess reagent can be removed by several methods depending on the size of your protein. For macromolecules, gel filtration (desalting column) is a common and effective method.[1] Dialysis is also a suitable option.[3] For smaller proteins and peptides, precipitation with ethanol or acetone can be used to separate the labeled product from small molecule impurities.[1]
Q4: How can I determine the degree of labeling?
A4: The degree of labeling (the average number of labels per protein molecule) can be determined using mass spectrometry. By comparing the mass of the unlabeled protein with the labeled protein, you can calculate the number of attached labels.
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with an Activated Form of this compound
This protocol provides a general workflow for labeling a protein with an N-hydroxysuccinimide (NHS) ester of this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS)
-
Activated this compound (e.g., NHS ester)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1] If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer.
-
Labeling Reagent Preparation: Immediately before use, dissolve the activated this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[1]
-
Labeling Reaction: Add the desired molar excess of the labeling reagent stock solution to the protein solution. Add the reagent dropwise while gently vortexing to ensure mixing.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[1]
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted labeling reagent. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[1][3]
-
Characterization: Analyze the labeled protein using SDS-PAGE and mass spectrometry to confirm labeling and determine the degree of labeling.
Experimental Workflow Diagram
Caption: A typical experimental workflow for protein labeling.
Data Presentation
Table 1: Recommended Reaction Conditions for Primary Amine Labeling
| Parameter | Recommended Value | Rationale |
| pH | 8.3 - 8.5 | Optimizes the nucleophilicity of primary amines while minimizing hydrolysis of the labeling reagent and side reactions.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures can improve protein stability and reduce hydrolysis, but may require longer reaction times.[1] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Sufficient time for the reaction to proceed to completion.[1] |
| Buffer | 0.1 M Sodium Bicarbonate or Phosphate | Non-nucleophilic buffers that do not compete with the protein for the labeling reagent.[1] |
| Molar Excess of Reagent | 10-20x | A starting point to ensure efficient labeling without excessive non-specific modification. |
Table 2: Comparison of Solvents for Stock Solution of Labeling Reagent
| Solvent | Pros | Cons |
| DMF (Dimethylformamide) | Good solvating power for many organic molecules. | Can degrade to dimethylamine, which reacts with activated esters.[1] Should be high-purity and anhydrous. |
| DMSO (Dimethyl Sulfoxide) | Good solvating power; generally less reactive than DMF. | Must be anhydrous as it is hygroscopic. |
| Water | Ideal for direct addition to aqueous protein solutions. | Only suitable for water-soluble labeling reagents; promotes rapid hydrolysis of activated esters.[1] |
Chemical Reaction Diagram
Caption: Reaction of a protein's primary amine with an activated this compound.
References
Side reactions of 3-amino-N,N-dimethylpropanamide with amino acid side chains
This technical support center provides troubleshooting guides and frequently asked questions regarding potential side reactions of 3-amino-N,N-dimethylpropanamide with amino acid side chains during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and amino acid side chains?
This compound possesses a primary amine group which is nucleophilic. The side chains of several amino acids also contain nucleophilic or reactive groups. These include the ε-amino group of lysine, the thiol of cysteine, the hydroxyl groups of serine and threonine, the phenol of tyrosine, and the carboxyl groups of aspartic and glutamic acid.
Q2: Can this compound interfere with peptide coupling reactions?
Yes, the primary amine of this compound can compete with the N-terminal α-amino group of a peptide chain for reaction with an activated carboxylic acid of the incoming amino acid. This can lead to the undesired capping of the growing peptide chain.
Q3: What are the most likely side reactions with amino acid side chains?
The most probable side reactions involve the nucleophilic attack of the primary amine of this compound on activated amino acid side chains. The likelihood and nature of these reactions depend on the specific amino acid and the reaction conditions.
Troubleshooting Guides
Issue 1: Unwanted Acylation of Lysine Side Chains
Symptom: Mass spectrometry analysis of the final product shows an unexpected mass addition corresponding to the acylation of lysine residues by this compound.
Cause: The ε-amino group of lysine is a primary amine and can be acylated. If your experimental design involves the use of coupling agents to activate carboxyl groups, the primary amine of this compound can act as a nucleophile, leading to the formation of an amide bond with the lysine side chain.
Troubleshooting and Prevention:
-
pH Control: Maintain the reaction pH below the pKa of the lysine side chain's amino group (around 10.5) to keep it protonated and less nucleophilic.[1]
-
Protecting Groups: Utilize a suitable protecting group for the lysine ε-amino group, such as Boc (tert-butyloxycarbonyl) or Z (carboxybenzyl), during the reaction.
-
Stoichiometry: Carefully control the stoichiometry of this compound to minimize excess reagent that could participate in side reactions.
Issue 2: Michael Addition to Activated Cysteine Residues
Symptom: Characterization of the product indicates the addition of this compound to cysteine residues.
Cause: The thiol group of cysteine is a potent nucleophile, especially in its thiolate form at slightly basic pH.[2] If the experimental conditions involve Michael acceptors, the thiol group can react. While less common for a primary amine, under certain conditions of activation, a Michael-type addition could be facilitated.
Troubleshooting and Prevention:
-
pH Management: Keep the reaction pH below the pKa of the cysteine thiol group (around 8.5) to reduce the concentration of the more nucleophilic thiolate anion.
-
Thiol-Specific Protection: Employ a protecting group for the cysteine thiol, such as a trityl (Trt) or acetamidomethyl (Acm) group.
-
Alternative Coupling Strategies: Avoid the use of reagents that can generate Michael acceptors in the presence of unprotected cysteines.
Issue 3: Esterification or Acylation of Serine, Threonine, and Tyrosine
Symptom: Mass increase corresponding to the addition of a fragment from your reaction mixture to the side chains of serine, threonine, or tyrosine.
Cause: The hydroxyl groups of serine, threonine, and the phenolic hydroxyl of tyrosine are nucleophilic and can be acylated, particularly in the presence of strong activating agents or catalysts.[3]
Troubleshooting and Prevention:
-
Protecting Groups: Use protecting groups for the hydroxyl functions, such as a tert-butyl (tBu) ether for serine and threonine, and a benzyl (Bzl) or 2,6-dichlorobenzyl (DCB) ether for tyrosine.
-
Milder Activation: Opt for milder coupling reagents that are less likely to activate hydroxyl groups.
-
Temperature Control: Perform reactions at lower temperatures to decrease the rate of potential side reactions.
Issue 4: Amide Bond Formation with Aspartic and Glutamic Acid Side Chains
Symptom: Unexpected amide bond formation is detected involving the side-chain carboxyl groups of aspartic or glutamic acid.
Cause: The carboxylic acid side chains of aspartic and glutamic acid can be activated by coupling agents, similar to the C-terminal carboxyl group. The primary amine of this compound can then react to form a side-chain amide.
Troubleshooting and Prevention:
-
Side-Chain Protection: Protect the side-chain carboxyl groups with esters, such as tert-butyl (OtBu) or benzyl (OBzl) esters.
-
Selective Activation: Employ activation strategies that are highly selective for the C-terminal carboxyl group over the side-chain carboxyls, although this can be challenging.
Quantitative Data Summary
| Amino Acid Side Chain | Potential Side Reaction | Typical pKa of Side Chain | Recommended Protecting Group | Mitigation Strategy |
| Lysine | Acylation of ε-amino group | ~10.5 | Boc, Z | pH control, stoichiometry |
| Cysteine | Michael Addition to Thiol | ~8.5 | Trt, Acm | pH control, avoid Michael acceptors |
| Serine/Threonine | O-Acylation of hydroxyl group | ~13 | tBu | Milder activation, lower temperature |
| Tyrosine | O-Acylation of phenolic group | ~10.5 | Bzl, DCB | Milder activation, lower temperature |
| Aspartic/Glutamic Acid | Amide formation with carboxyl | ~3.9 / ~4.1 | OtBu, OBzl | Side-chain protection |
Experimental Protocols
Protocol 1: Detection of Side-Chain Acylation by Mass Spectrometry
-
Sample Preparation: After the reaction involving this compound, purify the target peptide or protein using standard chromatographic techniques (e.g., HPLC).
-
Mass Spectrometry Analysis: Analyze the purified product using high-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Data Interpretation: Compare the observed molecular weight with the expected molecular weight. A mass increase corresponding to the mass of the acylating agent minus the mass of water indicates a potential acylation side reaction. For this compound (C₅H₁₂N₂O, MW = 116.16), an addition would correspond to an increase of 99.14 Da (C₅H₉NO).
-
Tandem MS (MS/MS): To confirm the location of the modification, perform tandem mass spectrometry to fragment the peptide and identify the specific amino acid residue that has been modified.
Protocol 2: Mitigation of Side Reactions Using Protecting Groups
-
Resin Swelling: Swell the solid-phase synthesis resin in a suitable solvent (e.g., DMF or DCM).
-
Amino Acid Coupling: Couple the amino acids sequentially using a standard protocol (e.g., Fmoc/tBu chemistry). Ensure that the side chains of reactive amino acids (Lys, Cys, Ser, Thr, Tyr, Asp, Glu) are appropriately protected.
-
Introduction of this compound: If this compound is to be incorporated, use it as a building block with its primary amine protected (e.g., with a Boc group) if it is not the intended nucleophile. If it is the nucleophile, ensure all other nucleophilic side chains are protected.
-
Deprotection: After the synthesis is complete, perform a global deprotection step using a reagent cocktail appropriate for the protecting groups used (e.g., a TFA-based cocktail).
-
Purification and Analysis: Purify the final product by HPLC and verify its identity and purity by mass spectrometry.
Visualizations
References
- 1. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-amino-N,N-dimethylpropanamide (DAPA) Labeled Proteins
Welcome to the technical support center for the purification of 3-amino-N,N-dimethylpropanamide (DAPA) labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful purification of your DAPA-labeled proteins.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of DAPA-labeled proteins.
Problem 1: Low Yield of Labeled Protein
Possible Causes & Solutions
| Cause | Solution |
| Inefficient Labeling Reaction | - Optimize the molar ratio of DAPA reagent to protein. A common starting point is a 10- to 20-fold molar excess of the labeling reagent.- Ensure the pH of the reaction buffer is optimal for the labeling chemistry (typically pH 7.5-8.5 for amine-reactive labels).- Increase the reaction time or temperature, while monitoring for protein degradation or aggregation. |
| Protein Precipitation During Labeling | - Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.- Add stabilizing agents to the reaction buffer, such as glycerol (5-10%) or non-ionic detergents (e.g., 0.01% Tween-20). |
| Loss of Protein During Purification | - Pre-treat purification columns with a blocking agent (e.g., BSA, if compatible with downstream applications) to minimize non-specific binding.- Optimize elution conditions (e.g., salt concentration, pH) to ensure complete recovery of the labeled protein.- For affinity chromatography, ensure the tag is accessible after labeling. |
| Label Instability | - Verify the stability of the DAPA label under your specific buffer conditions (pH, reducing agents). Mass spectrometry can be used to confirm the integrity of the label.[1][2] |
Problem 2: Presence of Unlabeled Protein
Possible Causes & Solutions
| Cause | Solution |
| Incomplete Labeling Reaction | - Increase the molar excess of the DAPA labeling reagent.- Extend the reaction time or increase the reaction temperature.- Ensure thorough mixing of the protein and labeling reagent. |
| Steric Hindrance | - If the target labeling site (e.g., a specific lysine residue) is not accessible, consider denaturing and refolding the protein before labeling, if feasible.[3] |
| Ineffective Purification | - Ion-Exchange Chromatography (IEX): The DAPA label introduces a positive charge. Anion exchange chromatography can be used to separate the negatively charged unlabeled protein from the more positively charged labeled protein.[3][4]- Hydrophobic Interaction Chromatography (HIC): The DAPA label may alter the hydrophobicity of the protein. A shallow elution gradient may separate labeled from unlabeled species.- Size-Exclusion Chromatography (SEC): Generally not effective for separating labeled from unlabeled protein unless the label causes significant aggregation or conformational changes. |
Problem 3: Co-elution of Free DAPA Label
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Removal of Excess Label | - Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most effective method for removing small molecules like free DAPA from larger proteins.[5] Choose a resin with an appropriate molecular weight cutoff.- Dialysis: Dialyze the labeled protein solution against a large volume of buffer to remove the free label.- Ultrafiltration/Diafiltration: Use a centrifugal filter with a suitable molecular weight cutoff to concentrate the protein and remove the free label. |
Problem 4: Protein Aggregation
Possible Causes & Solutions
| Cause | Solution |
| Labeling-induced Aggregation | - Screen different labeling conditions (e.g., lower temperature, shorter reaction time, different pH).- Include additives in the labeling and purification buffers that reduce aggregation, such as L-arginine (50-100 mM) or non-ionic detergents. |
| Aggregation During Purification | - Optimize buffer conditions (pH, ionic strength) for each purification step.- Perform purification steps at 4°C to minimize aggregation.- Size-Exclusion Chromatography (SEC): Can be used as a final polishing step to separate aggregated protein from the monomeric, correctly folded labeled protein. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my protein is successfully labeled with DAPA?
A1: Several methods can be used to confirm labeling:
-
Mass Spectrometry (MS): This is the most definitive method. By comparing the mass of the unlabeled and labeled protein, you can confirm the addition of the DAPA label and even determine the number of labels per protein.[1][2]
-
SDS-PAGE: While the mass difference from a small label like DAPA may not be easily resolvable on a standard SDS-PAGE gel, a shift in migration might be observed.
-
Spectrophotometry: If the DAPA reagent has a chromophore, you can use UV-Vis spectrophotometry to estimate the degree of labeling.[5]
Q2: What is the best chromatography method to purify my DAPA-labeled protein?
A2: The choice of chromatography method depends on the properties of your protein and the impurities you need to remove. A multi-step purification strategy is often necessary.
-
Affinity Chromatography (AC): If your protein has an affinity tag (e.g., His-tag, GST-tag), this is an excellent first step for capturing the protein of interest.[6][7][8]
-
Ion-Exchange Chromatography (IEX): Since the DAPA label likely introduces a positive charge, cation exchange chromatography could be effective in separating labeled proteins from unlabeled ones and other impurities.[3][4]
-
Size-Exclusion Chromatography (SEC): This is an ideal final "polishing" step to remove any remaining aggregates and to exchange the protein into its final storage buffer. It is also the primary method for removing residual free label.[5]
Q3: How do I quantify the labeling efficiency of my DAPA labeling reaction?
A3: Quantification of labeling efficiency is crucial for ensuring reproducibility.
-
Mass Spectrometry: Deconvolution of the mass spectrum of the intact protein can provide the distribution of labeled species (unlabeled, singly labeled, doubly labeled, etc.).
-
Spectrophotometric Methods: If the DAPA reagent has a distinct absorbance, the degree of labeling can be calculated using the Beer-Lambert law, after removing all unbound label.[5]
Q4: Can the DAPA label interfere with the function of my protein?
A4: Yes, any chemical modification has the potential to affect protein function, especially if the label is attached at or near an active site or a binding interface. It is essential to perform a functional assay on the purified labeled protein to confirm that its activity is retained.
Q5: How should I store my purified DAPA-labeled protein?
A5: Storage conditions should be optimized for your specific protein. General guidelines include:
-
Store at -80°C in a buffer containing cryoprotectants like glycerol (10-50%).
-
Aliquot the protein to avoid multiple freeze-thaw cycles.
-
The storage buffer should have a pH and ionic strength that maintain the protein's stability.
Experimental Protocols
Protocol 1: DAPA Labeling of a Protein
This protocol provides a general procedure for labeling a protein with an amine-reactive DAPA derivative.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris.
-
DAPA labeling reagent, dissolved in an organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Prepare a 10 mM stock solution of the DAPA labeling reagent in DMSO.
-
Add a 20-fold molar excess of the DAPA stock solution to the protein solution. Mix gently and immediately.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Proceed to the purification protocol to remove excess label and unreacted protein.
Protocol 2: Purification of DAPA-Labeled Protein using SEC
This protocol describes the removal of free DAPA label and the separation of aggregated protein.
Materials:
-
Labeled protein solution from Protocol 1.
-
Size-exclusion chromatography column (e.g., Superdex 200 Increase or similar).
-
SEC running buffer (e.g., PBS, pH 7.4).
-
Chromatography system.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
Centrifuge the labeled protein solution at >10,000 x g for 10 minutes to remove any precipitated protein.
-
Inject the supernatant onto the equilibrated SEC column.
-
Elute the protein with one column volume of SEC running buffer at the recommended flow rate for the column.
-
Collect fractions corresponding to the protein peaks. The first major peak is typically the aggregated protein, followed by the monomeric protein. The free label will elute much later.
-
Analyze the fractions by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified, monomeric labeled protein.
Visualizations
Caption: Workflow for DAPA Labeling and Purification.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Fast cross-linking by DOPA2 promotes the capturing of a stereospecific protein complex over nonspecific encounter complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choice of native or denaturing purification conditions and use of reducing agents with TALON resin [takarabio.com]
- 4. Chapter 3: Investigating Proteins - Chemistry [wou.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: 3-amino-N,N-dimethylpropanamide Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-amino-N,N-dimethylpropanamide solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound solutions?
A1: For optimal stability, it is recommended to store this compound solutions at 2°C - 8°C in a dark place.[1][2][3] The container should be well-sealed to prevent contamination and degradation. For long-term storage, an inert atmosphere is also recommended.[3]
Q2: What are the main hazards associated with this compound?
A2: this compound and its hydrochloride salt are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[4][5] Some related compounds are also classified as harmful if swallowed and toxic in contact with skin.[6][7] Always consult the Safety Data Sheet (SDS) for detailed hazard information.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound solutions, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye/face protection.[6] Ensure adequate ventilation or work in a fume hood to avoid inhaling vapors or mists.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Solution appears discolored (e.g., yellowing). | Oxidation or degradation of the compound. | - Prepare fresh solutions more frequently.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Store in a dark, refrigerated environment (2°C - 8°C).[1][2][3] |
| Precipitate forms in the solution upon storage. | - The solution may be supersaturated.- Temperature fluctuations during storage.- The compound has degraded into less soluble products. | - Gently warm the solution to attempt redissolving the precipitate.- If redissolving is unsuccessful, filter the solution before use.- Prepare a new solution at a slightly lower concentration.- Ensure consistent storage temperature. |
| Inconsistent experimental results using the solution. | - Degradation of the compound leading to lower effective concentration.- Contamination of the solution. | - Prepare a fresh stock solution.- Evaluate the storage conditions and handling procedures for potential sources of degradation or contamination.- Use high-purity solvents and sterile techniques for solution preparation. |
| Allergic reaction or skin irritation after handling. | Direct contact with the skin. | - Immediately wash the affected area with soap and plenty of water and seek medical advice.[9]- Review and improve handling procedures to prevent direct contact.- Ensure proper PPE is worn at all times.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Precautionary Steps: Before handling, review the Safety Data Sheet (SDS). Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a clean, appropriate-sized volumetric flask, add the weighed compound. Gradually add the desired solvent (e.g., high-purity water or a buffer) while gently swirling to dissolve the compound.
-
Volume Adjustment: Once the compound is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled, airtight container. For optimal stability, store at 2°C - 8°C in a dark location.[1][2][3] For extended storage, consider flushing the container with an inert gas.
Visualizations
Caption: Troubleshooting workflow for solution degradation.
References
- 1. 3-Amino-N-propylpropanamide | 271591-60-7 | WKA59160 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. 1857-18-7 | this compound | Next Peptide [nextpeptide.com]
- 4. chemical-label.com [chemical-label.com]
- 5. 3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. capotchem.cn [capotchem.cn]
Technical Support Center: 3-amino-N,N-dimethylpropanamide Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on reaction kinetics involving 3-amino-N,N-dimethylpropanamide. The following information is based on established principles of chemical kinetics and is intended to serve as a guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the reaction rate of this compound?
A1: As with most chemical reactions, increasing the temperature generally increases the reaction rate of this compound. This is due to the increased kinetic energy of the reacting molecules, which leads to more frequent and energetic collisions, thereby increasing the likelihood of successful reaction events. The relationship between temperature and the rate constant is typically described by the Arrhenius equation.
Q2: How can I determine the activation energy (Ea) for my reaction involving this compound?
A2: The activation energy can be determined by measuring the reaction rate constant (k) at several different temperatures. By plotting the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T), you can obtain a straight line with a slope of -Ea/R, where R is the ideal gas constant. This is known as an Arrhenius plot.
Q3: Are there potential side reactions or degradation of this compound at elevated temperatures?
A3: Yes, at sufficiently high temperatures, this compound may undergo or promote side reactions. Depending on the other reactants and solvent conditions, these could include thermal decomposition, polymerization, or reactions with the solvent. It is crucial to establish the thermal stability of all reactants and products under the proposed reaction conditions.
Q4: How does temperature influence the selectivity of reactions with this compound, which has two amine groups?
A4: Temperature can significantly impact the selectivity between the primary and tertiary amine groups of this compound. Generally, the primary amine is more nucleophilic and sterically accessible, making it more reactive, especially at lower temperatures. At higher temperatures, the energy difference between the activation barriers for reaction at the two sites may be more easily overcome, potentially leading to a decrease in selectivity and the formation of di-substituted products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reaction rate is significantly slower than expected. | The reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments, monitoring for improvement in the reaction rate and any potential side product formation. |
| Incorrect temperature reading. | Calibrate your temperature probe or thermometer against a known standard. Ensure the probe is correctly positioned within the reaction mixture. | |
| Formation of unexpected byproducts. | The reaction temperature is too high, leading to side reactions or decomposition. | Decrease the reaction temperature. Analyze the byproducts to understand the side reaction pathway, which can inform the optimal temperature range. |
| Insufficient temperature control, leading to "hot spots" in the reactor. | Improve stirring and agitation to ensure uniform temperature distribution throughout the reaction vessel. | |
| Inconsistent reaction times or yields between batches. | Poor temperature control and reproducibility. | Implement a reliable temperature control system (e.g., a temperature-controlled mantle or bath). Document the temperature profile for each batch to ensure consistency. |
| Thermal degradation of reactants or products over time. | Evaluate the thermal stability of all components at the reaction temperature. Consider if a lower temperature for a longer duration could achieve the desired conversion with better stability. |
Experimental Protocols
Protocol: Determining the Effect of Temperature on Reaction Rate
This protocol outlines a general method for studying the impact of temperature on the reaction rate of this compound with a generic electrophile (e.g., an alkyl halide) using gas chromatography (GC) for analysis.
1. Materials and Equipment:
-
This compound
-
Electrophile of interest
-
Anhydrous solvent (e.g., acetonitrile)
-
Internal standard for GC analysis (e.g., dodecane)
-
Temperature-controlled reaction vessel with magnetic stirring
-
Gas chromatograph with a suitable column and detector (e.g., FID)
-
Syringes for sampling
2. Procedure:
-
Set up the reaction vessel at the desired starting temperature (e.g., 25°C) and ensure it is stable.
-
Charge the reactor with the solvent, this compound, and the internal standard. Allow the mixture to equilibrate thermally.
-
Initiate the reaction by adding the electrophile. Start a timer immediately.
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by diluting it in a cold solvent or with a quenching agent) to stop the reaction.
-
Analyze the quenched samples by GC to determine the concentration of the remaining this compound relative to the internal standard.
-
Repeat steps 1-6 for a series of different temperatures (e.g., 35°C, 45°C, 55°C).
3. Data Analysis:
-
For each temperature, plot the concentration of this compound versus time.
-
From these plots, determine the initial reaction rate or the rate constant (k) at each temperature.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea).
Data Presentation
Table 1: Hypothetical Rate Constants for the Reaction of this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (M⁻¹s⁻¹) | ln(k) |
| 25 | 298.15 | 0.003354 | 0.015 | -4.1997 |
| 35 | 308.15 | 0.003245 | 0.032 | -3.4420 |
| 45 | 318.15 | 0.003143 | 0.065 | -2.7334 |
| 55 | 328.15 | 0.003047 | 0.128 | -2.0557 |
Visualizations
Caption: Troubleshooting workflow for kinetic issues.
Caption: Relationship between ln(k) and 1/T.
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Strategies: NHS Esters vs. 3-amino-N,N-dimethylpropanamide with EDC
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is critical for the successful development of antibody-drug conjugates, diagnostic probes, and other functional biomolecules. The choice between different reagents and methodologies can significantly influence the efficiency, specificity, and stability of the resulting conjugate. This guide provides an in-depth, objective comparison of two common approaches for conjugating molecules to carboxyl groups on biomolecules: the widely used N-hydroxysuccinimide (NHS) ester-mediated coupling and the direct conjugation of a primary amine, exemplified by 3-amino-N,N-dimethylpropanamide, using the carbodiimide crosslinker EDC.
At the heart of this comparison are two distinct strategies for forming a stable amide bond between a biomolecule containing a carboxyl group (e.g., a protein with aspartic or glutamic acid residues) and a molecule of interest.
Strategy 1: The Two-Step EDC/NHS Activation. This common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group on a biomolecule, followed by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This creates a semi-stable NHS ester intermediate that is reactive towards primary amines.[1][2] This intermediate can then be reacted with a biomolecule containing a primary amine (e.g., lysine residues on an antibody).
Strategy 2: Direct EDC-Mediated Amide Bond Formation. This one-step approach utilizes EDC to activate the carboxyl group on a biomolecule, forming a highly reactive O-acylisourea intermediate.[1][3] This unstable intermediate then reacts directly with a primary amine-containing molecule, such as this compound, to form an amide bond.[4]
This guide will dissect the performance of these two strategies, offering insights into their reaction mechanisms, quantitative performance, and detailed experimental protocols to aid in the selection of the optimal approach for your research needs.
Performance Comparison: A Quantitative Overview
The efficiency and outcome of a bioconjugation reaction are paramount. The following table summarizes key quantitative parameters for the two strategies. It is important to note that conjugation yields are highly dependent on the specific biomolecules and reaction conditions used.
| Feature | EDC/NHS Coupling (Two-Step) | Direct EDC Coupling (One-Step) | Key Considerations & References |
| Typical Conjugation Yield | 40-75% | Highly variable, can be lower than EDC/NHS due to intermediate instability. | Yields for EDC/NHS can be variable, but the use of a more stable NHS ester intermediate generally leads to higher and more consistent yields.[5] Direct EDC coupling efficiency is highly sensitive to reaction conditions. |
| Intermediate Stability | NHS ester is semi-stable (half-life of hours at neutral pH). | O-acylisourea is highly unstable in aqueous solution (hydrolyzes in seconds to minutes). | The increased stability of the NHS ester allows for better control and higher efficiency.[1][6] |
| Primary Side Reaction | Hydrolysis of the NHS ester. | Hydrolysis of the O-acylisourea intermediate; Formation of N-acylurea byproduct. | Hydrolysis competes with the desired amine reaction in both methods. N-acylurea formation is a significant, irreversible side reaction in EDC-only coupling that reduces yield.[7][8] |
| Reaction pH | Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5 | pH 4.5-6.0 | The two-step nature of EDC/NHS allows for pH optimization of both the activation and coupling steps independently.[9] |
| Control & Purity | Higher control, potentially leading to a more homogeneous product. | Risk of side reactions can lead to a more heterogeneous product mixture. | The ability to remove excess EDC and byproducts before adding the amine-containing molecule in a two-step process improves control.[10] |
Delving into the Chemistry: Reaction Mechanisms
Understanding the underlying chemical pathways is crucial for optimizing conjugation protocols and troubleshooting unexpected results.
EDC/NHS Coupling Pathway
The EDC/NHS reaction is a two-step process that occurs in a single pot.[5] First, EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group. The addition of NHS stabilizes this intermediate by converting it into a semi-stable NHS ester.[1][6] This amine-reactive NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1]
Direct EDC Coupling Pathway
In the absence of NHS, the EDC-activated carboxyl group forms the same unstable O-acylisourea intermediate. This intermediate can then react directly with a primary amine, such as this compound, to form the desired amide bond. However, this intermediate is highly prone to two competing and often detrimental side reactions: rapid hydrolysis back to the original carboxylic acid and rearrangement to a stable, unreactive N-acylurea.[7][8]
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible bioconjugation. Below are representative protocols for both strategies.
Protocol 1: Two-Step EDC/NHS Coupling to a Protein
This protocol describes the conjugation of a molecule with a primary amine to the carboxyl groups of a protein.
Materials:
-
Protein with accessible carboxyl groups (e.g., BSA, antibody)
-
Amine-containing molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein to be modified in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC to the protein solution to a final concentration of ~2 mM.
-
Add Sulfo-NHS to the protein solution to a final concentration of ~5 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS. This step is crucial to prevent polymerization if the amine-containing molecule also has carboxyl groups.[10]
-
-
Conjugation:
-
Immediately add the amine-containing molecule to the activated protein solution. A 10-50 fold molar excess of the amine-containing molecule over the protein is common.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Protocol 2: One-Step Direct EDC Coupling of this compound to a Protein
This protocol outlines the direct conjugation of a small primary amine to a protein's carboxyl groups.
Materials:
-
Protein with accessible carboxyl groups (e.g., BSA)
-
This compound
-
EDC
-
Reaction Buffer: 0.1 M MES, pH 4.7-6.0
-
Purification supplies (desalting column or dialysis)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC to room temperature before opening the vial.
-
Dissolve the protein in the Reaction Buffer to a final concentration of 20-100 µM.[4]
-
Prepare a stock solution of this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess.
-
Add EDC to the reaction mixture to achieve at least a 10-fold molar excess relative to the protein. Mix the reaction well. A final EDC concentration of 0.1-0.5 M is often a suitable starting point.[4] If precipitation occurs, the amount of EDC should be reduced.[9]
-
Incubate the reaction for at least 2 hours at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted this compound and EDC byproducts using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Logical Workflow for Bioconjugation Strategy Selection
The choice between these two methods depends on several factors, including the nature of the molecules to be conjugated, the desired level of control, and the availability of reagents.
Conclusion
Both EDC/NHS-mediated and direct EDC coupling are powerful techniques for bioconjugation. The EDC/NHS two-step strategy is generally favored for its higher efficiency, greater control, and the increased stability of the NHS ester intermediate, which collectively contribute to a more reliable and reproducible conjugation process.[5][6] This method is particularly advantageous when working with valuable biomolecules or when a well-defined, homogeneous product is essential.
Direct EDC coupling, using a nucleophile like this compound, offers a simpler one-step procedure. However, its utility is often hampered by the high reactivity and instability of the O-acylisourea intermediate, which can lead to lower yields and the formation of undesirable side products.[8] This approach may be suitable for initial screening experiments or when the reagents are inexpensive and readily available, and when the highest possible yield and product purity are not the primary concerns. Ultimately, the choice of strategy should be guided by the specific requirements of the application and a thorough understanding of the underlying chemistry.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Reactivity of 3-amino-N,N-dimethylpropanamide and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate acylating agent is a critical decision in organic synthesis, profoundly influencing reaction efficiency, selectivity, and the overall success of synthetic routes in drug development and materials science. This guide provides a comparative analysis of the reactivity of 3-amino-N,N-dimethylpropanamide against a range of commonly employed acylating agents. By examining its unique structural features and presenting supporting experimental data for analogous systems, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
Understanding the Reactivity of this compound: The Role of Intramolecular Catalysis
On the surface, as an amide, this compound would be expected to be a relatively unreactive acylating agent. The general order of reactivity for common acylating agents is well-established:
Acyl Chlorides > Acid Anhydrides > Esters > Amides [1]
This low reactivity in amides stems from the resonance stabilization of the amide bond, which reduces the electrophilicity of the carbonyl carbon. However, the structure of this compound possesses a key feature that can dramatically alter its reactivity: a tertiary amine positioned to facilitate intramolecular catalysis through neighboring group participation.[2][3][4]
The lone pair of electrons on the dimethylamino group can act as an internal nucleophile, attacking the amide carbonyl to form a highly reactive cyclic tetrahedral intermediate. This intermediate is more susceptible to nucleophilic attack by an external nucleophile (e.g., an alcohol or another amine) than the starting amide. This intramolecular assistance, or anchimeric assistance, can lead to a significant rate enhancement compared to a simple, non-functionalized amide.[2][3][4][5]
Quantitative Comparison of Acylating Agent Reactivity
| Acylating Agent Class | Example | Substrate | Solvent | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Acyl Chloride | Acetyl Chloride | Ethanol | Acetonitrile | 7.3 x 10⁻² | [6] |
| Acid Anhydride | Acetic Anhydride | Cellulose | LiCl/DMAc | 1.8 x 10⁻³ | [7][8] |
| Activated Ester | N-Acetylimidazole | Cellulose | LiCl/DMAc | 1.2 x 10⁻⁴ | [7][8] |
| Amide (Predicted) | This compound | - | - | > Unactivated Amide | - |
| Amide (Unactivated) | N,N-dimethylacetamide | - | - | Very Low | [1] |
Note: The rate constants provided are for specific reactions and conditions and are intended for comparative purposes. The reactivity of this compound is a qualitative prediction based on mechanistic principles.
Experimental Protocols
To facilitate reproducible and comparative research, a detailed methodology for a representative acylation reaction is provided below. This protocol can be adapted to compare the reactivity of this compound with other acylating agents by monitoring the reaction progress over time using techniques such as HPLC, GC-MS, or NMR spectroscopy.
General Protocol for the Acylation of Benzylamine
Materials:
-
Benzylamine (1.0 eq)
-
Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride, or this compound) (1.1 eq)
-
Triethylamine (1.2 eq, for reactions generating acid byproducts)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) in anhydrous DCM.
-
If using an acylating agent that produces an acid byproduct (e.g., acetyl chloride), add triethylamine (1.2 eq) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir, monitoring the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure acylated product.
Visualizing Key Concepts
To further elucidate the processes involved, the following diagrams illustrate a relevant biological signaling pathway where acylation is crucial and a generalized experimental workflow for comparing acylating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Unveiling a Novel Protein Modification: A Comparative Guide to the Validation of 3-amino-N,N-dimethylpropanamide Adduction
For researchers, scientists, and drug development professionals, the precise identification and validation of protein modifications are fundamental to understanding cellular processes, disease pathogenesis, and the mechanism of action of novel therapeutics. This guide provides an objective comparison of modern analytical techniques for the characterization of a hypothetical protein modification by 3-amino-N,N-dimethylpropanamide. We present supporting data and detailed experimental protocols for mass spectrometry, a cornerstone of proteomics, and compare its performance with orthogonal validation methods such as Western blotting and Edman degradation.
Introduction to this compound Modification
While not a naturally occurring post-translational modification, the covalent adduction of small molecules like this compound to proteins can occur through chemical reactions, representing a novel modification. The molecular formula of this compound is C5H12N2O, with a monoisotopic mass of 116.09496 Da.[1] The validation of such a modification requires robust analytical strategies to confirm its presence, identify the specific site of attachment, and quantify its abundance.
Comparative Analysis of Validation Techniques
The selection of a suitable technique for validating this novel modification depends on various factors, including the required level of detail, sample complexity, and throughput. Mass spectrometry is the premier method for the discovery and detailed characterization of unknown modifications.[2][3][4][5] In contrast, Western blotting and Edman degradation can serve as valuable orthogonal methods for validation.
Data Presentation: Quantitative Performance Metrics
The following table summarizes the key performance characteristics of the primary techniques for validating protein modifications.
| Feature | Mass Spectrometry (Bottom-Up) | Mass Spectrometry (Top-Down) | Western Blotting | Edman Degradation |
| Primary Application | High-throughput identification and quantification of modifications in complex mixtures.[5] | Analysis of intact proteins to identify multiple modifications on a single molecule.[2][4] | Detection and semi-quantitative analysis of specific known modifications.[6] | N-terminal sequence analysis and identification of N-terminal modifications.[7][8][9] |
| Sensitivity | High (femtomole to attomole).[10] | Moderate to high. | Moderate to high (picogram to nanogram). | High (picomole). |
| Specificity | High; can pinpoint modification sites.[10] | High; provides a global view of modifications on the intact protein.[4][5] | Moderate to high (antibody-dependent). | High for N-terminal sequence.[7][8] |
| Quantitative Accuracy | High (with isotopic labeling). | Moderate to high. | Semi-quantitative.[11] | Not typically used for quantification of modifications. |
| Throughput | High. | Low to moderate. | High. | Low.[12] |
| Key Advantage | Unbiased discovery of modifications. | Characterization of combinatorial modifications. | Widely accessible and cost-effective. | Provides direct sequence information.[12] |
| Key Limitation | Incomplete sequence coverage. | Challenging for large or complex proteins. | Requires a specific antibody against the modification. | Only applicable to the N-terminus; blocked N-termini are problematic.[7][8] |
Mandatory Visualizations
Experimental Workflow for Mass Spectrometry-Based Validation
Caption: Workflow for identifying this compound modification by bottom-up mass spectrometry.
Hypothetical Signaling Pathway Modulation
Caption: Diagram of a generic signaling pathway potentially regulated by protein modification.
Experimental Protocols
Mass Spectrometry (Bottom-Up Proteomics)
This protocol outlines a general strategy for identifying the this compound modification on a purified protein or in a complex mixture.
-
Protein Extraction and Digestion:
-
Proteins are extracted from cells or tissues using a lysis buffer containing protease inhibitors.
-
The protein concentration is quantified using a standard method (e.g., BCA assay).
-
Disulfide bonds are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.
-
Proteins are digested into smaller peptides using a protease such as trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixture is separated by reverse-phase liquid chromatography.
-
Eluted peptides are ionized by electrospray ionization (ESI) and analyzed in a high-resolution mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where precursor ion scans (MS1) are followed by fragmentation of the most abundant ions (MS/MS).
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
The search parameters must include a variable modification corresponding to the mass of this compound (+116.095 Da) on potential reactive residues (e.g., lysine, cysteine, aspartic acid, glutamic acid, and the N-terminus).
-
Identified peptide-spectrum matches (PSMs) for the modified peptides are statistically validated and manually inspected to confirm the presence of the modification and pinpoint the site of attachment based on the fragment ion series.[3]
-
Western Blotting
Western blotting can be used to validate the presence of the modification, provided a specific antibody that recognizes the this compound adduct can be generated.
-
Sample Preparation and Gel Electrophoresis:
-
Protein lysates are prepared in a buffer containing protease inhibitors.
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the this compound modification.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
The signal is detected using a chemiluminescent or fluorescent substrate and imaged.[13]
-
Edman Degradation
Edman degradation can be employed to confirm if the modification is present at the N-terminus of the protein.
-
Sample Preparation:
-
The protein of interest must be highly purified.
-
The protein is immobilized on a PVDF membrane.
-
-
Automated Sequencing:
-
The membrane is placed in an automated protein sequencer.
-
In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and identified by chromatography.[8][9][14]
-
If the N-terminus is modified with this compound, no amino acid will be identified in the first cycle, indicating a blocked N-terminus. The nature of the blocking group can sometimes be inferred by mass spectrometry analysis of the released derivative.
-
Conclusion
The validation of a novel protein modification such as the adduction of this compound requires a multi-faceted approach. Mass spectrometry, particularly high-resolution tandem MS, stands as the most powerful and indispensable tool for the initial discovery and precise localization of this modification.[5][10] Its ability to detect unexpected mass shifts makes it ideal for characterizing unknown modifications.[2][3][4] Orthogonal techniques like Western blotting, contingent on antibody availability, and Edman degradation for N-terminal analysis, provide complementary evidence to build a comprehensive and robust validation of this novel molecular event. The judicious application of these methods will be crucial for researchers investigating the impact of such modifications on protein function and cellular signaling.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Unknown Posttranslational Modifications by Top-Down Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot - Wikipedia [en.wikipedia.org]
- 7. Application of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. msf.ucsf.edu [msf.ucsf.edu]
- 11. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Edman degradation - Wikipedia [en.wikipedia.org]
Quantifying Protein Modification: A Comparative Guide to Leading Methodologies
For researchers, scientists, and drug development professionals, the precise quantification of protein modifications is critical for unraveling cellular signaling, understanding disease pathogenesis, and assessing drug efficacy. While a variety of techniques exist, this guide provides an objective comparison of prominent mass spectrometry-based labeling methodologies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Stable Isotope Dimethyl Labeling.
Initial exploration for the use of 3-amino-N,N-dimethylpropanamide in protein modification quantification did not yield established protocols or comparative data within the scientific literature. Therefore, this guide will focus on well-validated and widely adopted alternative methods, presenting supporting experimental data and detailed protocols to inform the selection of the most suitable technique for your research needs.
Comparative Analysis of Key Quantification Techniques
The selection of a protein quantification strategy is contingent on several factors, including the sample type, the desired level of multiplexing, and the specific research question. The following table summarizes the key features of the leading chemical labeling and metabolic labeling techniques.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) | Stable Isotope Dimethyl Labeling |
| Principle | Metabolic incorporation of stable isotope-labeled amino acids (e.g., Lys, Arg) into proteins in vivo.[1][2][3][4][5] | Chemical labeling of primary amines (N-terminus and Lys residues) of peptides with isobaric tags in vitro.[6][7][8][9] | Chemical labeling of primary amines (N-terminus and Lys residues) of peptides with isobaric tags in vitro.[6][7][8][10] | Chemical labeling of primary amines (N-terminus and Lys residues) of peptides via reductive amination in vitro.[11][12][13][14][15] |
| Quantification Level | MS1: Based on the mass difference between heavy and light isotope-labeled peptides.[16] | MS2/MS3: Based on the intensity of reporter ions generated upon fragmentation.[6][16] | MS2/MS3: Based on the intensity of reporter ions generated upon fragmentation.[6][10][16] | MS1: Based on the mass difference between peptides labeled with different isotopologues of formaldehyde.[16] |
| Multiplexing Capacity | Typically 2-plex or 3-plex; NeuCode SILAC allows up to 4-plex.[1][2] | 4-plex and 8-plex formats are available.[6][7][8][9] | Up to 18-plex (TMTpro) formats are available, offering high throughput.[6][7][9][10][17] | 2-plex or 3-plex.[13][15] |
| Sample Type | Primarily applicable to cell cultures that can be metabolically labeled.[3][10] | Applicable to a wide range of biological samples, including tissues and body fluids.[7][18] | Applicable to a wide range of biological samples, including tissues and body fluids.[9][18] | Applicable to virtually any protein sample, including tissues and body fluids.[11][13] |
| Advantages | High accuracy as samples are mixed early in the workflow, minimizing experimental variability. Avoids chemical labeling artifacts.[3][10] | Good for complex samples. Simple and fast labeling protocol.[7] High sensitivity and good repeatability.[7] | High multiplexing capacity allows for large-scale comparative studies.[6][10] Superior performance in detecting low-abundance proteins with high-resolution mass spectrometers.[6] | Cost-effective and straightforward procedure.[12][13] The labeling reaction is fast and complete.[14] |
| Limitations | Limited to cells that can be cultured and requires complete incorporation of labeled amino acids.[3] Not suitable for tissues or clinical samples. | Can suffer from ratio compression due to co-isolation of precursor ions.[10] Reagents can be expensive.[7] | Can also experience ratio compression, although this can be mitigated with MS3 methods. | Lower multiplexing capacity compared to iTRAQ and TMT. |
Experimental Protocols
SILAC Experimental Workflow
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for accurate relative protein quantification. The workflow involves the metabolic incorporation of stable isotope-labeled amino acids into the proteome.
Detailed Methodology:
-
Cell Culture: Two populations of cells are cultured in media that are identical except for the isotopic form of specific amino acids (commonly lysine and arginine).[5] One population is grown in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C or 15N).[4] Cells are cultured for at least five to six generations to ensure complete incorporation of the labeled amino acids into the proteome.[3][4]
-
Cell Lysis and Protein Extraction: After experimental treatment, cells from the "light" and "heavy" cultures are harvested and lysed separately using appropriate lysis buffers. The total protein is then extracted.
-
Protein Quantification and Mixing: The protein concentration of each lysate is determined. Equal amounts of protein from the "light" and "heavy" samples are then mixed together.[5]
-
Protein Digestion: The combined protein mixture is then subjected to enzymatic digestion, typically with trypsin, to generate peptides.[4]
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of a peptide between the two samples is determined by comparing the signal intensities of the "light" and "heavy" isotopic forms of that peptide in the mass spectrometer at the MS1 level.[16]
iTRAQ/TMT Experimental Workflow
iTRAQ and TMT are isobaric tagging methods that enable relative quantification of proteins from multiple samples simultaneously. The workflows for both are very similar.
Detailed Methodology:
-
Protein Extraction and Digestion: Proteins are extracted from each of the samples to be compared. Equal amounts of protein from each sample are then digested into peptides, typically using trypsin.
-
Peptide Labeling: The resulting peptide mixtures are individually labeled with the different isobaric tags (e.g., TMTpro 18-plex allows for 18 samples to be analyzed concurrently).[6] The tags react with the primary amines of the peptides (N-terminus and the side chain of lysine residues).[9]
-
Sample Pooling: After labeling, the different samples are combined into a single mixture.[8]
-
Fractionation: To reduce sample complexity and improve proteome coverage, the pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[8]
-
LC-MS/MS Analysis: Each fraction is then analyzed by LC-MS/MS. In the mass spectrometer, the isobarically labeled peptides have the same mass and are co-eluted and co-isolated.
-
Data Analysis: Upon fragmentation (MS2), the tags release reporter ions of different masses. The relative abundance of a peptide across the different samples is determined by comparing the intensities of these reporter ions.[6][7]
Stable Isotope Dimethyl Labeling Workflow
Stable isotope dimethyl labeling is a cost-effective chemical labeling method for quantitative proteomics.
Detailed Methodology:
-
Protein Extraction and Digestion: Proteins are extracted from the samples and digested into peptides.
-
Reductive Dimethylation: Peptides from different samples are labeled with different isotopic forms of formaldehyde and a reducing agent like sodium cyanoborohydride.[12] For example, one sample is labeled with "light" formaldehyde (CH₂O) and the other with "heavy" formaldehyde (¹³CD₂O). This reaction dimethylates the primary amines (N-terminus and lysine side chains).[13]
-
Sample Pooling: The labeled peptide samples are then mixed together.
-
LC-MS/MS Analysis: The combined peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: The relative quantification of peptides is achieved by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs at the MS1 level.[16]
Comparison of Signaling Pathways and Logical Relationships
The choice between these methods often depends on the specific biological question and experimental design.
References
- 1. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Relative Quantification: SILAC [bpmsf.ucsd.edu]
- 6. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 8. iTRAQ™ and TMT™ quantification [proteome-factory.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 11. ckisotopes.com [ckisotopes.com]
- 12. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 16. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UWPR [proteomicsresource.washington.edu]
- 18. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Characterization of Labeled Proteins by HPLC: A Comparison of Carboxyl- and Amine-Targeting Strategies
For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone technique for studying protein structure, function, and interactions. The choice of labeling chemistry dictates the sites of modification and profoundly impacts the subsequent analysis. This guide provides a comparative overview of two primary labeling strategies: the carbodiimide-mediated coupling of amine-containing molecules like 3-amino-N,N-dimethylpropanamide (DAPA) to protein carboxyl groups, and the more common approach of using N-hydroxysuccinimide (NHS) esters to label protein primary amines. We present supporting data, detailed experimental protocols, and workflow diagrams to inform your selection process.
Introduction to Protein Labeling Chemistries
Protein labeling introduces a tag or probe onto a protein of interest. The selection of a labeling strategy depends on the available functional groups on the protein and the goals of the experiment.
-
Carboxyl-Group Labeling (e.g., with DAPA): This method targets the carboxylic acid side chains of aspartic acid (Asp) and glutamic acid (Glu), as well as the C-terminus of the protein. A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxyl group, which then reacts with a primary amine on a molecule like DAPA to form a stable amide bond.[1][2] This approach is valuable when lysine residues are located in a region of interest (e.g., an active site) and must remain unmodified.
-
Amine-Group Labeling (e.g., with NHS-esters): This is the most common protein labeling strategy, targeting the ε-amino group of lysine (Lys) residues and the protein's N-terminus.[3][4] Reagents for this method typically contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, which reacts with the primary amines under mild conditions to form a stable amide bond.[5] A wide variety of fluorescent dyes, biotin, and isobaric tags for mass spectrometry (e.g., TMT, iTRAQ) are available as NHS-esters.[4][6]
Comparative Analysis of Labeling Strategies
The choice between targeting carboxyl or amine groups involves trade-offs in specificity, reagent availability, and reaction conditions. The following table summarizes the key characteristics of each approach for subsequent HPLC analysis.
| Feature | Carboxyl-Group Labeling (EDC + DAPA) | Amine-Group Labeling (NHS-ester Reagents) |
| Target Residues | Aspartic Acid, Glutamic Acid, C-terminus | Lysine, N-terminus |
| Typical Abundance | Asp + Glu content is ~12.4% in average proteins | Lysine content is ~5.9% in average proteins |
| Reaction pH | Two-step optimal pH: Activation (pH 4.7-6.0), Coupling (pH 7.2-8.5)[7] | Typically pH 7.2 - 8.5 |
| Key Reagents | EDC (carbodiimide activator), (optional) Sulfo-NHS, Amine-containing label (e.g., DAPA)[1] | Amine-reactive label (e.g., NHS-ester of a dye or tag)[5] |
| Primary Side Reaction | EDC hydrolysis, which regenerates the carboxyl group.[2] Polymerization can occur.[1] | NHS-ester hydrolysis, which inactivates the reagent.[8] |
| Pros | - Targets less frequently modified residues- Preserves lysine residues for other modifications (e.g., ubiquitination)- DAPA is a small, simple tag (MW: 116.16 g/mol )[9] | - Vast selection of commercially available labels (dyes, tags)[5][10]- Highly efficient and specific reaction under mild conditions- Well-established protocols[4] |
| Cons | - EDC can react with sulfhydryls and tyrosine residues[1]- Fewer "off-the-shelf" labels available compared to NHS-esters- Reaction can be less efficient than NHS-ester chemistry | - Targets abundant lysine residues, which can lead to over-labeling[8]- Modification of lysines can affect protein structure or function |
| HPLC Detectability | DAPA itself is not chromophoric. Detection requires a labeled version of DAPA or post-column derivatization. | Depends on the label used. Fluorescent labels provide high sensitivity with fluorescence detectors. Isobaric tags (iTRAQ, TMT) are designed for MS detection.[11] |
Experimental Protocols
Accurate and reproducible protein labeling is critical for reliable HPLC analysis. Below are detailed, generalized protocols for both labeling strategies.
Protocol 1: Labeling Protein Carboxyl Groups using EDC and DAPA
This two-step protocol utilizes Sulfo-NHS to improve the efficiency of the EDC-mediated reaction by creating a more stable amine-reactive intermediate.[7]
Materials:
-
Protein sample (in an amine-free buffer, e.g., 0.1 M MES, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
This compound (DAPA)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for buffer exchange and purification
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into Activation Buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Prepare a 1 M stock solution of DAPA in Coupling Buffer.
-
Carboxyl Activation: Add EDC and Sulfo-NHS stock solutions to the protein solution to achieve a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.[1] Incubate for 15-30 minutes at room temperature.
-
Amine Coupling: Add the DAPA stock solution to the activated protein mixture to achieve a 50- to 100-fold molar excess of DAPA over the protein. Adjust the pH of the reaction mixture to 7.5 by adding Coupling Buffer if necessary.
-
Incubation: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess DAPA and reaction byproducts by passing the solution through a desalting column equilibrated with the desired buffer for HPLC analysis (e.g., PBS).
Protocol 2: Labeling Protein Amine Groups using an NHS-Ester Reagent
This protocol describes a general method for labeling proteins with an amine-reactive fluorescent dye or tag.
Materials:
-
Protein sample (in an amine-free buffer, e.g., 0.1 M sodium phosphate, pH 7.5)
-
Amine-reactive NHS-ester reagent (e.g., Alexa Fluor™ NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium phosphate, pH 7.5
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Labeling Reaction: While gently stirring, add the NHS-ester stock solution to the protein solution. The optimal molar ratio of the labeling reagent to protein (typically between 5:1 and 20:1) should be determined empirically.[12]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent label.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to react with and inactivate any excess NHS-ester reagent. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted label and byproducts using a desalting column equilibrated with the desired buffer for HPLC analysis.
Visualized Workflows
The logical flow of labeling and analysis is crucial for understanding the process. The following diagrams, generated using Graphviz, illustrate the experimental workflows.
Caption: Workflow for labeling protein carboxyl groups with DAPA using EDC.
Caption: Workflow for labeling protein amine groups using an NHS-Ester reagent.
Conclusion
The characterization of labeled proteins by HPLC is a powerful analytical technique. The choice between labeling carboxyl groups with an amine-containing tag like DAPA or labeling primary amines with NHS-ester reagents depends entirely on the experimental context. When lysine residues are critical for protein function or are the subject of other investigations, the EDC-mediated carboxyl-labeling strategy offers a valuable alternative. Conversely, for general-purpose labeling, especially with fluorescent probes or MS-tags, the wide availability and high efficiency of NHS-ester reagents make them the preferred choice for many applications.[4] By understanding the principles and protocols of each method, researchers can make an informed decision to achieve optimal labeling for their downstream analytical goals.
References
- 1. biotium.com [biotium.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. Crosslinking, Labeling and Protein Modification | Fisher Scientific [fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Spectroscopic Analysis of 3-amino-N,N-dimethylpropanamide Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of the reaction product of 3-amino-N,N-dimethylpropanamide with 2,4-pentanedione, yielding 1-(3-(dimethylamino)-3-oxopropyl)-3,5-dimethyl-1H-pyrazole , and a plausible alternative, 2-(1H-imidazol-1-yl)-N,N-dimethylpropanamide . This document is intended to assist researchers in identifying and characterizing these and similar compounds through detailed experimental protocols and comparative spectroscopic data.
Introduction
This compound is a versatile primary amine that can be utilized in the synthesis of various heterocyclic compounds. One common and well-documented reaction for primary amines is the Paal-Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds. In this guide, we focus on the reaction with 2,4-pentanedione (acetylacetone) to form a substituted pyrazole. As a point of comparison, we present data for an analogous imidazole derivative. The spectroscopic properties of these compounds are distinct and provide clear markers for their identification.
Reaction Schemes
The synthesis of the primary product and the alternative compound are outlined below.
Caption: Reaction pathways for the synthesis of the target pyrazole and a comparative imidazole derivative.
Experimental Protocols
Synthesis of 1-(3-(dimethylamino)-3-oxopropyl)-3,5-dimethyl-1H-pyrazole
This protocol is based on established methods for the synthesis of N-substituted pyrazoles from primary amines and β-dicarbonyls.[1][2][3]
-
Materials: this compound, 2,4-pentanedione (acetylacetone), ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve 10 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add 10 mmol of 2,4-pentanedione to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure product.
-
Synthesis of 2-(1H-imidazol-1-yl)-N,N-dimethylpropanamide (Alternative)
This represents a plausible, though less direct, synthetic route. A more common approach for N-alkylation of imidazole would involve reacting the sodium salt of imidazole with a suitable halo-propanamide.
-
Materials: Imidazole, sodium hydride, N,N-dimethyl-2-chloropropanamide, anhydrous dimethylformamide (DMF).
-
Procedure:
-
Suspend sodium hydride (12 mmol) in anhydrous DMF (20 mL) under an inert atmosphere.
-
Add imidazole (10 mmol) portion-wise at 0 °C and stir for 30 minutes.
-
Add N,N-dimethyl-2-chloropropanamide (10 mmol) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for the pyrazole product and the imidazole alternative. The data for the pyrazole derivative is predicted based on extensive literature data for structurally similar N-alkyl-3,5-dimethylpyrazoles.[4]
¹H NMR Data (Predicted)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| 1-(3-(dimethylamino)-3-oxopropyl)-3,5-dimethyl-1H-pyrazole | Pyrazole C4-H | ~5.8-6.0 | s |
| N-CH₂ | ~4.0-4.2 | t | |
| CO-CH₂ | ~2.7-2.9 | t | |
| N(CH₃)₂ | ~2.9-3.1 | s (2x) | |
| Pyrazole C3-CH₃ & C5-CH₃ | ~2.1-2.3 | s (2x) | |
| 2-(1H-imidazol-1-yl)-N,N-dimethylpropanamide | Imidazole C2-H | ~7.5-7.7 | s |
| Imidazole C4-H & C5-H | ~7.0-7.2 | m | |
| N-CH | ~4.5-4.7 | t | |
| CO-CH₂ | ~2.8-3.0 | t | |
| N(CH₃)₂ | ~2.9-3.1 | s (2x) |
¹³C NMR Data (Predicted)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 1-(3-(dimethylamino)-3-oxopropyl)-3,5-dimethyl-1H-pyrazole | Pyrazole C3 & C5 | ~148-150 |
| Pyrazole C4 | ~105-107 | |
| C=O | ~170-172 | |
| N-CH₂ | ~48-50 | |
| CO-CH₂ | ~35-37 | |
| N(CH₃)₂ | ~36-38 | |
| Pyrazole C3-CH₃ & C5-CH₃ | ~11-14 | |
| 2-(1H-imidazol-1-yl)-N,N-dimethylpropanamide | Imidazole C2 | ~135-137 |
| Imidazole C4 & C5 | ~120-130 | |
| C=O | ~169-171 | |
| N-CH | ~50-52 | |
| CO-CH₂ | ~36-38 | |
| N(CH₃)₂ | ~36-38 |
IR Spectroscopy Data (Predicted)
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 1-(3-(dimethylamino)-3-oxopropyl)-3,5-dimethyl-1H-pyrazole | C=O (amide) stretch | ~1640-1660 |
| C=N (pyrazole) stretch | ~1550-1570 | |
| C-N stretch | ~1250-1350 | |
| 2-(1H-imidazol-1-yl)-N,N-dimethylpropanamide | C=O (amide) stretch | ~1640-1660 |
| C=N (imidazole) stretch | ~1500-1550 | |
| C-N stretch | ~1250-1350 |
Mass Spectrometry Data (Predicted)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 1-(3-(dimethylamino)-3-oxopropyl)-3,5-dimethyl-1H-pyrazole | C₁₀H₁₈N₄O | 210.27 | 211.15 |
| 2-(1H-imidazol-1-yl)-N,N-dimethylpropanamide | C₈H₁₄N₄O | 182.22 | 183.12 |
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of the target compounds is depicted below.
Caption: General experimental workflow for the synthesis and analysis of N-substituted heterocycles.
Conclusion
The reaction of this compound with 2,4-pentanedione provides a straightforward route to the corresponding N-substituted 3,5-dimethylpyrazole. The spectroscopic data for this compound are expected to show characteristic signals for the pyrazole ring, including a singlet for the C4-proton in the ¹H NMR spectrum and distinct chemical shifts for the pyrazole carbons in the ¹³C NMR spectrum. In contrast, the imidazole analogue would exhibit a more complex aromatic region in the ¹H NMR spectrum and different chemical shifts for the heterocyclic carbons. This guide provides the necessary foundational information for researchers to synthesize, identify, and differentiate these and similar heterocyclic derivatives.
References
Benchmarking 3-amino-N,N-dimethylpropanamide against other amine-reactive linkers
A Comparative Guide to Amine-Reactive Linkers for Bioconjugation
In the fields of drug development, diagnostics, and fundamental biological research, the covalent modification of biomolecules is a cornerstone technique. Amine-reactive linkers are among the most widely utilized tools for this purpose, primarily targeting the primary amines found on the N-terminus of proteins and the side chains of lysine residues.[1][2] This guide provides a comprehensive comparison of common amine-reactive linkers, with a special focus on benchmarking their performance characteristics. While not a traditional linker itself, 3-amino-N,N-dimethylpropanamide contains a primary amine and a stable amide bond, making it a relevant case study for understanding the chemistries involved.
Introduction to Amine-Reactive Chemistries
The reactivity of primary amines stems from the nucleophilic nature of the nitrogen's lone pair of electrons, which can attack electrophilic centers on a linker molecule to form a stable covalent bond.[1] The most prevalent classes of amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters and isothiocyanates.[1] The choice of linker depends on several factors, including the desired stability of the resulting bond, the pH sensitivity of the biomolecule, and the potential for off-target reactions.[3]
Performance Comparison of Common Amine-Reactive Linkers
The selection of an appropriate amine-reactive linker is critical for successful bioconjugation. The following table summarizes the key performance characteristics of the most common amine-reactive chemistries.
| Feature | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates | Aldehydes |
| Reactive Group | N-hydroxysuccinimidyl ester | Isothiocyanate | Aldehyde |
| Target | Primary amines[4] | Primary amines (and thiols)[4] | Primary amines |
| Resulting Bond | Amide[4] | Thiourea[4] | Imine (Schiff base), reducible to a stable secondary amine[5] |
| Bond Stability | Highly stable[4][6] | Reasonably stable, but reports of potential degradation over time[4] | The initial imine bond is reversible and can be unstable; requires a reduction step to form a stable secondary amine.[5] |
| Optimal Reaction pH | 7.2 - 8.5[3][4] | 9.0 - 11.0 (for amine specificity)[3][4] | ~6.5 - 7.5 for Schiff base formation, followed by reduction |
| Reaction Speed | Fast (minutes to a few hours)[3][4] | Generally slower than NHS esters[3][4] | Schiff base formation can be slow, requires a subsequent reduction step. |
| Primary Side Reaction | Hydrolysis of the ester[3][5] | Reaction with thiols (at lower pH)[3] | Polymerization, side reactions with other nucleophiles. |
| Selectivity | High for primary amines[4] | pH-dependent; can react with thiols at neutral pH[4] | Can react with other nucleophiles. |
The Role of this compound
This compound possesses a primary amine and a tertiary amide. The primary amine can be the target for an amine-reactive linker, allowing for the conjugation of this molecule to a protein or other biomolecule. The tertiary amide bond within its structure is highly stable due to resonance stabilization, making it significantly more resistant to hydrolysis than esters under physiological conditions.[7][8] This inherent stability is a desirable feature in many bioconjugates, where maintaining the integrity of the linkage is crucial.[6]
Experimental Protocols
Detailed methodologies are essential for reproducible bioconjugation. Below are generalized protocols for labeling proteins with common amine-reactive linkers.
Protocol 1: Protein Labeling with an NHS Ester
-
Protein Preparation : Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5, such as 0.1 M sodium phosphate buffer.[3][9] The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reagent Preparation : Immediately before use, dissolve the NHS ester reagent in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mg/mL.[10]
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Quenching (Optional) : The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[2][11]
-
Purification : Remove the unreacted labeling reagent and byproducts by gel filtration, dialysis, or chromatography.[3]
Protocol 2: Protein Labeling with an Isothiocyanate (e.g., FITC)
-
Protein Preparation : Dissolve the protein in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, at a pH of 9.0-9.5.[3] The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reagent Preparation : Immediately before use, dissolve the isothiocyanate reagent in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mg/mL.[3]
-
Conjugation Reaction : Add the isothiocyanate solution dropwise to the protein solution while gently stirring. A typical molar excess of the isothiocyanate reagent to the protein is 10-20 fold.[3]
-
Incubation : Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Quenching (Optional) : The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.[3]
-
Purification : Remove the unreacted labeling reagent and byproducts by gel filtration, dialysis, or chromatography.[3]
Visualizing Bioconjugation Workflows and Pathways
Diagrams can clarify complex experimental processes and biological mechanisms.
Caption: A generalized workflow for bioconjugation using amine-reactive linkers.
Caption: Mechanism of action for an antibody-drug conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Landscape of Quantitative Proteomics: A Comparative Guide to Isotopic Labeling Techniques
For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, the choice of labeling strategy is a critical decision that profoundly impacts experimental outcomes. While a multitude of techniques exist, this guide provides a comprehensive comparison of established isotopic labeling methods. It is important to note that a thorough review of scientific literature revealed no documented use of 3-amino-N,N-dimethylpropanamide as a labeling reagent for quantitative proteomics. Therefore, this guide will focus on the principles, performance, and protocols of widely adopted and validated alternatives: Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Stable Isotope Dimethyl Labeling.
Principles of Isotopic Labeling in Quantitative Proteomics
Isotopic labeling introduces stable, non-radioactive heavy isotopes into proteins or peptides, creating a mass difference that is detectable by a mass spectrometer. This allows for the accurate relative quantification of proteins between different samples.[1] These methods can be broadly categorized into two main approaches: metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where isotopes are introduced in vitro after protein extraction.[1]
A Head-to-Head Comparison of Leading Labeling Reagents
The selection of an appropriate labeling strategy is contingent upon the specific experimental goals, sample type, and available instrumentation. The following table summarizes the key performance characteristics of TMT, iTRAQ, SILAC, and Dimethyl Labeling to aid in this decision-making process.
| Feature | Tandem Mass Tags (TMT) | iTRAQ | SILAC | Stable Isotope Dimethyl Labeling |
| Principle | In vitro chemical labeling of peptides with isobaric tags. Quantification is based on reporter ions in MS/MS spectra.[2][3] | In vitro chemical labeling of peptides with isobaric tags, similar to TMT.[2][3] | In vivo metabolic incorporation of "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆-Arg).[2][3] | In vitro chemical labeling of peptide primary amines (N-terminus & Lysine) via reductive amination.[1] |
| Sample Type | Virtually any protein sample (cells, tissues, biofluids).[1] | Virtually any protein sample (cells, tissues, biofluids). | Live, cultured cells.[1] | Virtually any protein sample (cells, tissues, biofluids).[1] |
| Multiplexing Capability | High (up to 18-plex with TMTpro).[4] | Moderate (4-plex and 8-plex).[2][4] | Low (typically 2-plex or 3-plex).[2] | Low (typically 2-plex or 3-plex). |
| Quantitative Accuracy | Generally high, but can be affected by ratio compression.[3] | High, but also susceptible to ratio compression.[3] | Considered the gold standard for accuracy as samples are mixed early.[5] | Good, but can be less precise than SILAC.[5][6] |
| Cost | High.[6] | High.[6] | Can be expensive, especially for long-term cell culture. | Low cost of reagents.[6] |
| Throughput | High, due to high multiplexing.[4] | Moderate. | Low. | Moderate. |
| Advantages | High multiplexing capacity increases throughput and statistical power.[2] | Well-established with extensive literature support. | High accuracy and precision due to early sample mixing.[5] | Cost-effective and rapid reaction.[6] |
| Limitations | Ratio compression can underestimate quantitative ratios.[3] | Ratio compression is a known issue.[3] | Limited to cells that can be metabolically labeled; lower throughput.[5] | Lower multiplexing capacity; precision can be lower than SILAC.[5] |
Visualizing the Workflow: From Sample to Data
Understanding the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the key steps for chemical labeling (TMT/iTRAQ/Dimethyl Labeling) and metabolic labeling (SILAC).
Detailed Experimental Protocols
Reproducibility in quantitative proteomics hinges on meticulous adherence to validated protocols. Below are generalized methodologies for the discussed labeling techniques.
TMT/iTRAQ Labeling Protocol (In Vitro)
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides using a protease, typically trypsin, overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
Peptide Labeling:
-
Resuspend the desalted peptides in the labeling buffer provided with the TMT or iTRAQ reagent kit.
-
Add the appropriate TMT or iTRAQ reagent to each sample and incubate at room temperature.
-
Quench the labeling reaction with the provided quenching solution.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples in a 1:1 ratio.
-
For complex samples, perform offline fractionation using techniques like high-pH reversed-phase liquid chromatography (RPLC) to reduce sample complexity and increase proteome coverage.[]
-
-
LC-MS/MS Analysis:
-
Analyze the combined and fractionated peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Quantification is based on the relative intensities of the reporter ions generated during MS/MS fragmentation.[4]
-
SILAC Protocol (In Vivo)
-
Cell Culture and Labeling:
-
Culture cells for at least five to six doublings in SILAC-specific media lacking lysine and arginine.
-
Supplement the "light" medium with normal lysine and arginine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).
-
Verify complete incorporation of the heavy amino acids by mass spectrometry.
-
-
Experimental Treatment and Sample Collection:
-
Apply the desired experimental treatment to the cell cultures.
-
Harvest and lyse the cells from the "light" and "heavy" populations.
-
-
Sample Preparation and Analysis:
-
Combine the lysates from the different conditions in a 1:1 ratio based on protein concentration.
-
Digest the combined protein mixture with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Quantification is performed by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 scan.
-
Stable Isotope Dimethyl Labeling Protocol (In Vitro)
-
Protein Digestion:
-
Follow the same protein extraction and digestion protocol as for TMT/iTRAQ labeling.
-
-
Reductive Dimethylation:
-
To label peptides, use isotopically light, intermediate, or heavy versions of formaldehyde and sodium cyanoborohydride.
-
The reaction is rapid and labels the N-terminus of peptides and the ε-amino group of lysine residues.[5]
-
-
Sample Pooling and Analysis:
-
Combine the differentially labeled peptide samples.
-
Analyze the mixture by LC-MS/MS.
-
Quantification is based on the relative intensities of the peptide pairs at the MS1 level.
-
Conclusion
The choice of an isotopic labeling strategy is a multifaceted decision that requires careful consideration of the research question, sample type, desired level of multiplexing, and budget. While TMT and iTRAQ offer high-throughput capabilities, SILAC provides unparalleled accuracy for cell culture-based experiments. Stable isotope dimethyl labeling presents a cost-effective alternative for studies with lower multiplexing needs. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to achieve robust and reliable quantitative proteomics data, ultimately advancing our understanding of complex biological systems and accelerating drug discovery.
References
- 1. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 3. creative-proteomics.com [creative-proteomics.com]
- 4. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Robust dimethyl‐based multiplex‐DIA doubles single‐cell proteome depth via a reference channel - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3-amino-N,N-dimethylpropanamide: A Guide for Laboratory Professionals
For immediate use by researchers, scientists, and drug development professionals, this document outlines essential safety and logistical information for the proper disposal of 3-amino-N,N-dimethylpropanamide (CAS No. 1857-18-7).
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of publication. The following guidance is based on the safety data of structurally similar compounds and general principles of hazardous waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
The proper management of chemical waste is a critical component of laboratory safety and environmental stewardship. Due to the potential hazards associated with amino amides, this compound should be handled as a hazardous substance. This guide provides a procedural framework to minimize risks and ensure compliant disposal.
Hazard Assessment and Safety Precautions
Based on data for analogous compounds, this compound may possess the following hazards:
-
Flammability: Similar compounds are flammable. Keep away from heat, sparks, and open flames.
-
Toxicity: May be harmful if swallowed or in contact with skin.
-
Irritation: May cause skin and eye irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
Quantitative Data from Analogous Compounds
To provide a reference for the potential hazards, the following table summarizes information for a structurally similar compound, 3-amino-N,N-diethylpropanamide.
| Property | Value/Information |
| Hazard Class | Based on analogs, may be considered a flammable liquid and potentially toxic. |
| Primary Hazards | Potential for skin and eye irritation. May be harmful if inhaled or swallowed. |
| Recommended PPE | Nitrile gloves, safety goggles, lab coat. |
| Disposal Consideration | Treat as hazardous waste. Incineration in a licensed facility is a recommended disposal method for similar compounds.[1] Do not dispose of down the drain or in regular trash. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and weighing papers), must be treated as hazardous waste.
-
Segregate this waste stream from other laboratory waste to prevent accidental reactions.
-
-
Containerization:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container with a secure screw-top cap. The container must be chemically compatible with the waste.
-
Solid Waste: Place contaminated solids in a separate, designated hazardous waste container that is durable and sealable.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and indicate any other components in the mixture. Do not use abbreviations.
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Utilize secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1]
-
Complete all required waste disposal documentation accurately.
-
-
Spill Management:
-
Small Spills: In a well-ventilated area and while wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and contact your institution's emergency response team.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
